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  • Product: methyl 4-amino-3-chloro-5-methoxybenzoate
  • CAS: 1427372-25-5

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Properties, Reactivity, and Synthesis of Methyl 4-amino-3-chloro-5-methoxybenzoate

Executive Summary In the landscape of modern drug discovery and agrochemical development, highly functionalized aniline derivatives serve as critical building blocks. Methyl 4-amino-3-chloro-5-methoxybenzoate (CAS: 14273...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and agrochemical development, highly functionalized aniline derivatives serve as critical building blocks. Methyl 4-amino-3-chloro-5-methoxybenzoate (CAS: 1427372-25-5) is a prime example of a densely substituted aromatic scaffold[1]. Featuring an orthogonal array of electron-donating (amino, methoxy) and electron-withdrawing (chloro, ester) groups, this compound offers unique regioselectivity for downstream cross-coupling and heterocycle formation. This guide provides an in-depth analysis of its physicochemical properties, structural causality, and a validated, metal-free photoredox synthetic protocol.

Structural & Physicochemical Profiling

The chemical behavior of methyl 4-amino-3-chloro-5-methoxybenzoate is dictated by the synergistic "push-pull" electronic effects on its central benzene ring. Understanding these properties is essential for predicting its solubility, reactivity, and stability in biological assays[2].

Quantitative Data Summary
PropertyValueCausality / Significance
IUPAC Name Methyl 4-amino-3-chloro-5-methoxybenzoateDefines the exact substitution pattern on the benzoate core[1].
CAS Number 1427372-25-5Unique identifier for regulatory and procurement tracking[1].
Molecular Formula C9H10ClNO3Indicates an exact mass of 215.0349 Da[2].
Molecular Weight 215.63 g/mol Optimal low-molecular-weight fragment for fragment-based drug design (FBDD)[2].
Canonical SMILES COC(=O)C1=CC(Cl)=C(N)C(OC)=C1Utilized for in silico docking and cheminformatics[1].
Exact Mass [M+H]+ 216.0427 (Calculated)Critical for high-resolution mass spectrometry (HRMS) validation[3].
Application Scope Research and ManufacturingRestricted to R&D; not for direct human use[4].
Electronic Causality & Reactivity

The reactivity of this molecule is governed by the competing mesomeric (+R) and inductive (-I) effects of its substituents. The C4-amino and C5-methoxy groups strongly donate electron density into the ring, activating the remaining unsubstituted positions. However, the C1-methyl ester withdraws electron density, stabilizing the molecule. The strategic placement of the C3-chloro group modulates the basicity (pKa) of the adjacent amine while increasing the overall lipophilicity (LogP) of the scaffold.

ElectronicEffects Core Aromatic Core (Substituted Benzoate) Ester -COOCH3 (C1) -R, -I Effect Electron Withdrawing Core->Ester Withdraws e- density Amine -NH2 (C4) Strong +R Effect Increases Nucleophilicity Amine->Core Donates e- density Methoxy -OCH3 (C5) +R Effect Ortho/Para Directing Methoxy->Core Donates e- density Chloro -Cl (C3) -I, +R Effect Steric Hindrance Chloro->Core Modulates pKa

Electronic substituent effects on the methyl 4-amino-3-chloro-5-methoxybenzoate core.

Advanced Synthetic Methodology: Photoredox/Organo Co-Catalysis

Reaction Optimization Parameters
ParameterReagent/ConditionFunctional Causality
Substrate Methyl 4-amino-3-methoxybenzoate (0.2 mmol)The unchlorinated precursor. The C3 position is electronically activated by the adjacent -NH2 and -OCH3 groups[3].
Chlorinating Agent N-Chlorosuccinimide (NCS, 0.22 mmol)A bench-stable, mild source of chlorine radicals/electrophiles[3].
Photocatalyst 4CzIPN (0.01 M in THF, 0.2 mL)An organic donor-acceptor fluorophore that initiates single-electron transfer (SET) upon visible light excitation[3].
Co-catalyst 2-Bromo-2,2-difluoroacetic acid (0.04 mmol)Acts as a crucial hydrogen-bond donor, activating NCS and lowering the activation energy for N-Cl bond cleavage[3].
Solvent Tetrahydrofuran (THF, 2.0 mL)Ensures a homogeneous phase, maximizing photon transmittance and solubilizing all reaction components[3].
Light Source 10W Blue LEDsMatches the absorption maximum of 4CzIPN, driving the catalytic cycle without thermal degradation[5].
Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system to ensure high yield and purity.

Step 1: Reagent Preparation & Assembly In an oven-dried 25 mL reaction tube equipped with a magnetic stir bar, charge methyl 4-amino-3-methoxybenzoate (36.2 mg, 0.2 mmol) and N-chlorosuccinimide (29.4 mg, 0.22 mmol)[3]. Causality: A slight excess (1.1 equiv) of NCS ensures complete conversion without over-chlorination.

Step 2: Catalyst Introduction Add 2-bromo-2,2-difluoroacetic acid (7.0 mg, 0.04 mmol) followed by 0.2 mL of a pre-dissolved 0.01 M solution of 4CzIPN in anhydrous THF[3]. Causality: Pre-dissolving the photocatalyst ensures uniform distribution and prevents localized concentration gradients that could lead to catalyst self-quenching.

Step 3: Degassing Dilute the mixture with an additional 2.0 mL of anhydrous THF. Seal the tube and degas by sparging with Argon gas for 10 minutes[3][5]. Causality: Dissolved oxygen is a potent triplet quencher. Failure to remove it will completely halt the photoredox cycle by deactivating the excited state of 4CzIPN*.

Step 4: Photochemical Irradiation Place the reaction tube in a photoreactor equipped with 10W Blue LEDs and a thermotank[5]. Irradiate under vigorous stirring for 30–60 minutes. Causality: The thermotank maintains ambient temperature, proving that the reaction is photochemically, rather than thermally, driven.

Step 5: Purification & Isolation Concentrate the crude mixture under reduced pressure. Purify via silica gel column chromatography using an eluent of petroleum ether/ethyl acetate (1:10 v/v)[3]. Causality: The high polarity of the product necessitates a polar solvent system (high EtOAc ratio) to elute the compound while leaving the highly retained 4CzIPN catalyst on the baseline.

Step 6: Analytical Validation Validate the isolated white solid via High-Resolution Mass Spectrometry (HRMS). Expected: Calcd. for C9H10ClNO3 [M+H]+: 216.0427; Found: 216.0425[3].

Workflow Prep 1. Reagent Prep Substrate, 4CzIPN, NCS Reaction 2. Photoredox Catalysis Blue LEDs, Argon, 30-60 min Prep->Reaction Purification 3. Silica Filtration PE/EtOAc (1:10) Reaction->Purification Analysis 4. Characterization HRMS, NMR Purification->Analysis

Step-by-step experimental workflow for the photoredox C-H chlorination synthesis.

References

1.[1] Title: Benzoic acid, 4-amino-3-chloro-5-methoxy-, methyl ester - Fluorochem Source: fluorochem.co.uk URL:

2.[2] Title: 1427372-25-5 | Methyl 4-amino-3-chloro-5-methoxybenzoate - ChemScene Source: chemscene.com URL:

3.[3] Title: C–H Chlorination of (hetero)anilines via photo-redox/organo co-catalysis Source: rsc.org URL:

4.[4] Title: 1427372-25-5 | Methyl 4-amino-3-chloro-5-methoxybenzoate Application - ChemScene Source: chemscene.com URL:

5.[5] Title: C–H Chlorination of (hetero)anilines via photo-redox/organo co-catalysis (General Information) Source: rsc.org URL:

Sources

Exploratory

CAS number for methyl 4-amino-3-chloro-5-methoxybenzoate

An In-depth Technical Guide to Methyl 4-amino-3-chloro-5-methoxybenzoate Abstract This technical guide provides a comprehensive overview of methyl 4-amino-3-chloro-5-methoxybenzoate, a substituted aromatic compound of si...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Methyl 4-amino-3-chloro-5-methoxybenzoate

Abstract

This technical guide provides a comprehensive overview of methyl 4-amino-3-chloro-5-methoxybenzoate, a substituted aromatic compound of significant interest to researchers and professionals in drug discovery and development. While specific data for this exact isomeric substitution pattern is not widely available in public databases, this document constructs a robust scientific profile by leveraging established chemical principles and data from closely related structural analogs. We will delve into its structural attributes, propose a detailed and logical synthetic pathway, discuss methods for its characterization, and explore its potential applications as a key building block in the synthesis of pharmacologically active agents. This guide is designed to serve as a foundational resource, empowering researchers to synthesize, characterize, and strategically utilize this compound in their research endeavors.

Introduction: The Strategic Importance of Substituted Benzoates in Medicinal Chemistry

The substituted aminobenzoic acid framework is a cornerstone in modern medicinal chemistry. Its rigid, yet functionalizable, scaffold allows for the precise spatial orientation of pharmacophoric features, making it a privileged structure in the design of targeted therapeutics.

The Role of the Aminobenzoate Scaffold

Molecules built upon the aminobenzoate core are integral to a wide array of pharmaceuticals. A prominent example is the synthesis of gastroprokinetic agents like cisapride and mosapride, which are derived from the closely related intermediate, 4-amino-5-chloro-2-methoxybenzoic acid.[1][2] The specific arrangement of amino, chloro, and methoxy groups on the benzene ring is crucial for modulating the molecule's interaction with biological targets, such as the 5-HT4 receptor.[3] This highlights the critical importance of substitution patterns in determining the pharmacological profile of the final active pharmaceutical ingredient (API).

Focus on Methyl 4-amino-3-chloro-5-methoxybenzoate: Structure and Potential

Methyl 4-amino-3-chloro-5-methoxybenzoate presents a unique arrangement of functional groups. The electron-donating amino and methoxy groups, combined with the electron-withdrawing chloro group, create a distinct electronic environment that can be exploited for further chemical modification. This specific substitution pattern makes it a valuable, albeit less common, intermediate for creating novel molecular entities. Recent studies have demonstrated that derivatives of 4-amino-3-chloro benzoate esters show promise as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[4] This underscores the potential of this specific scaffold in developing new therapeutic agents.

Physicochemical Properties and Identification

Precise identification is the first step in any rigorous scientific investigation. While a specific, verified CAS Number for methyl 4-amino-3-chloro-5-methoxybenzoate is not readily found in major chemical databases, we can define its core attributes based on its chemical structure.

Chemical Structure and Identifiers
  • Chemical Name: Methyl 4-amino-3-chloro-5-methoxybenzoate

  • Molecular Formula: C₉H₁₀ClNO₃

  • Structure:

    Caption: Structure of Methyl 4-amino-3-chloro-5-methoxybenzoate

Calculated Physicochemical Data

The following properties have been calculated based on the molecular structure. These values are essential for planning reactions, purification, and analytical method development.

PropertyValueSource
Molecular Weight 215.63 g/mol Calculated
Monoisotopic Mass 215.03493 Da[5]
XlogP3 2.4[5]
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 4Calculated

Synthesis and Mechanistic Insights

A robust and reproducible synthetic route is paramount for obtaining high-purity material for research and development. While a specific published synthesis for this isomer is elusive, a logical pathway can be designed based on well-established organic chemistry principles, drawing from synthetic routes for similar molecules.

Proposed Synthetic Pathway

The proposed synthesis starts from the commercially available 4-amino-3-methoxybenzoic acid. The sequence involves protection of the amine, regioselective chlorination, and esterification. This strategy ensures control over the substitution pattern.

Synthesis_Pathway start 4-Amino-3-methoxybenzoic Acid intermediate1 4-Acetamido-3-methoxybenzoic Acid (Amine Protection) start->intermediate1 Acetic Anhydride intermediate2 4-Acetamido-3-chloro-5-methoxybenzoic Acid (Chlorination) intermediate1->intermediate2 N-Chlorosuccinimide (NCS) intermediate3 Methyl 4-Acetamido-3-chloro-5-methoxybenzoate (Esterification) intermediate2->intermediate3 Methanol, H₂SO₄ product Methyl 4-amino-3-chloro-5-methoxybenzoate (Deprotection) intermediate3->product HCl (aq)

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol

This protocol is a model procedure. Researchers should perform their own optimization and safety assessments.

Step 1: Protection of the Amino Group

  • Rationale: The amino group is protected as an acetamide to prevent side reactions during the subsequent chlorination step and to direct the chlorination to the desired position.

  • Procedure:

    • Suspend 4-amino-3-methoxybenzoic acid (1.0 eq) in water.

    • Add acetic anhydride (1.2 eq) and stir vigorously at room temperature for 2-3 hours.

    • Cool the reaction mixture in an ice bath to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to yield 4-acetamido-3-methoxybenzoic acid.

Step 2: Regioselective Chlorination

  • Rationale: N-Chlorosuccinimide (NCS) is a mild and effective electrophilic chlorinating agent. The acetamido and methoxy groups are ortho-, para-directing, activating the C5 position for electrophilic substitution.

  • Procedure:

    • Dissolve 4-acetamido-3-methoxybenzoic acid (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF).

    • Add N-Chlorosuccinimide (1.1 eq) portion-wise while maintaining the temperature below 30°C.

    • Stir the reaction at room temperature for 4-6 hours until TLC analysis indicates completion.

    • Pour the reaction mixture into ice water to precipitate the chlorinated product.

    • Filter, wash with water, and dry to obtain 4-acetamido-3-chloro-5-methoxybenzoic acid.

Step 3: Esterification

  • Rationale: Fischer esterification using methanol in the presence of a strong acid catalyst is a classic and efficient method for converting a carboxylic acid to its methyl ester.

  • Procedure:

    • Dissolve the chlorinated acid (1.0 eq) in an excess of methanol.

    • Carefully add concentrated sulfuric acid (0.1 eq) as a catalyst.

    • Reflux the mixture for 6-8 hours.

    • Cool the solution and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to yield methyl 4-acetamido-3-chloro-5-methoxybenzoate.

Step 4: Deprotection of the Amino Group

  • Rationale: The acetamide protecting group is readily removed by acid-catalyzed hydrolysis to reveal the free amine.

  • Procedure:

    • Reflux the protected ester (1.0 eq) in a mixture of methanol and aqueous hydrochloric acid (e.g., 3M HCl).

    • Monitor the reaction by TLC. Upon completion, cool the mixture.

    • Neutralize carefully with a base (e.g., sodium bicarbonate) to precipitate the final product.

    • Filter the solid, wash with water, and dry. Recrystallization from a suitable solvent like ethanol/water may be required for final purification.

Spectroscopic and Chromatographic Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Expected Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons (~3.9 ppm), the methyl ester protons (~3.8 ppm), and a broad singlet for the amino group protons. The two aromatic protons should appear as singlets due to their para relationship.

  • ¹³C NMR: The carbon NMR would display nine distinct signals corresponding to the nine unique carbon atoms in the molecule, including the carbonyl carbon of the ester at ~165 ppm.

  • Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the molecular weight with high accuracy, showing the characteristic isotopic pattern for a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard for assessing purity. A reverse-phase method would be suitable for this compound.

HPLC Method Parameters
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 20% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Expected Retention Time Dependent on exact system, but expected in the mid-to-late part of the gradient.

Applications in Drug Discovery and Development

The title compound is a versatile intermediate with significant potential in the synthesis of novel therapeutic agents.

As a Precursor for EGFR Inhibitors

Research into new 4-amino-3-chloro benzoate ester derivatives has identified promising compounds that inhibit EGFR tyrosine kinase.[4] The synthesis of these complex molecules often begins with a functionalized core like methyl 4-amino-3-chloro-5-methoxybenzoate. The amino group serves as a handle for building out side chains, such as hydrazine-1-carbothioamides, which have shown excellent binding patterns with the EGFR active site in silico and potent cytotoxic activity in cancer cell lines.[4]

EGFR_Application start Methyl 4-amino-3-chloro-5-methoxybenzoate step1 Hydrazinolysis (NH₂NH₂) start->step1 intermediate 4-Amino-3-chloro-5-methoxybenzohydrazide step1->intermediate step2 Reaction with Isothiocyanate intermediate->step2 product Hydrazine-1-carbothioamide Derivatives (Potential EGFR Inhibitors) step2->product

Caption: Pathway to potential EGFR inhibitors.

Potential in 5-HT₄ Receptor Ligand Synthesis

The structurally related 4-amino-5-chloro-2-methoxybenzoic acid is a well-known precursor to potent 5-HT₄ receptor agonists and antagonists.[3] By analogy, methyl 4-amino-3-chloro-5-methoxybenzoate could be used to explore novel chemical space around this important gastrointestinal drug target. The ester functionality can be converted to amides, or the amino group can be further derivatized to create libraries of new compounds for screening.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) is not available for this compound, it should be handled with the standard precautions for laboratory chemicals of unknown toxicity.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Outlook

Methyl 4-amino-3-chloro-5-methoxybenzoate represents a valuable, yet underexplored, chemical building block. This guide provides a foundational framework for its synthesis, characterization, and application. The proposed synthetic route is logical and based on established chemical transformations, providing a clear path for researchers to access this compound. Its structural similarity to known pharmacologically relevant scaffolds, particularly in the areas of oncology and gastrointestinal medicine, suggests that it is a promising starting point for the discovery of novel therapeutic agents. Further investigation into its synthesis and utility is highly encouraged and is expected to yield valuable insights for the drug development community.

References

  • CoreSyn. 63603-10-1,Methyl 3-amino-4-chloro-5-methoxybenzenecarboxylate. [Link]

  • Google Patents. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • ACS Publications. New Esters of 4-Amino-5-chloro-2-methoxybenzoic Acid as Potent Agonists and Antagonists for 5-HT4 Receptors | Journal of Medicinal Chemistry. [Link]

  • PubChemLite. Methyl 4-amino-5-chloro-2-methoxybenzoate (C9H10ClNO3). [Link]

  • PubMed. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. [Link]

Sources

Foundational

biological activity of methyl 4-amino-3-chloro-5-methoxybenzoate

An In-Depth Technical Guide to the Biological Activity of Substituted Aminochloromethoxybenzoates Executive Summary The substituted aminobenzoate scaffold is a cornerstone in medicinal chemistry, serving as a versatile t...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of Substituted Aminochloromethoxybenzoates

Executive Summary

The substituted aminobenzoate scaffold is a cornerstone in medicinal chemistry, serving as a versatile template for developing targeted therapeutics. The precise arrangement of functional groups on the phenyl ring dictates the molecule's three-dimensional conformation and electronic properties, thereby determining its biological target and pharmacological profile. This guide explores the distinct biological activities of key isomers of amino-chloro-methoxybenzoates, with a primary focus on the emerging potential of the 4-amino-3-chloro-5-methoxybenzoate scaffold in oncology and a comparative analysis of the well-established 4-amino-5-chloro-2-methoxybenzoate scaffold in gastroenterology. We will dissect the mechanistic underpinnings of their actions, provide detailed experimental protocols for their evaluation, and present a forward-looking perspective on their therapeutic applications.

The Critical Role of Isomerism in Directing Biological Activity

In drug design, positional isomerism—the differential placement of substituents on a core scaffold—can lead to profoundly different pharmacological outcomes. This principle is vividly illustrated by the amino-chloro-methoxybenzoate family. While sharing the same molecular formula, the spatial arrangement of the chloro and methoxy groups relative to the amino group dramatically alters the molecule's interaction with protein targets.

  • 4-Amino-3-chloro-5-methoxybenzoate Scaffold: This arrangement is being explored for its potential in developing inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[1][2]

  • 4-Amino-5-chloro-2-methoxybenzoate Scaffold: This isomer is a well-established building block for synthesizing 5-HT₄ receptor agonists and antagonists, which are used as gastroprokinetic agents.[3][4]

This divergence underscores the importance of precise structural control in medicinal chemistry.

G cluster_0 Aminochloromethoxybenzoate Isomers cluster_1 Biological Targets & Applications A 4-Amino-3-chloro- 5-methoxybenzoate C EGFR Tyrosine Kinase (Oncology) A->C Leads to Inhibition B 4-Amino-5-chloro- 2-methoxybenzoate D 5-HT4 Receptor (Gastroenterology) B->D Leads to Modulation G compound N5a Derivative of 4-Amino-3-chloro-benzoate egfr EGFR Tyrosine Kinase Domain compound->egfr Binds to inhibition Inhibition of ATP Binding & Autophosphorylation egfr->inhibition pi3k PI3K/Akt Pathway egfr->pi3k ras Ras/MAPK Pathway egfr->ras block Signal Blockade inhibition->block caspase8 Caspase 8 Activation inhibition->caspase8 Induces proliferation Cell Proliferation & Survival pi3k->proliferation ras->proliferation block->proliferation Prevents caspase3 Caspase 3 Activation caspase8->caspase3 apoptosis Apoptosis (Programmed Cell Death) caspase3->apoptosis

Caption: Proposed mechanism of EGFR inhibition leading to apoptosis.

Data Summary: In Silico and In Vitro Analysis

In silico docking studies are crucial for predicting the binding affinity and orientation of new derivatives within the EGFR active site. These computational insights guide the synthesis of candidates with the highest probability of success. Subsequent in vitro testing provides empirical validation.

Compound ClassTargetKey FindingsReference
Hydrazine-1-carbothioamide Derivatives (e.g., N5a)EGFR Tyrosine KinaseFavorable safety profile and stability in silico; induced cytotoxicity in A549, HepG2, and HCT-116 cancer cell lines.[1]
1,3,4-Oxadiazole DerivativesEGFR Tyrosine KinaseSynthesized as part of a library to probe structure-activity relationships.[1]
Benzohydrazone DerivativesEGFR Tyrosine KinaseSynthesized as part of a library to probe structure-activity relationships.[1]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard method for evaluating the anti-proliferative effects of newly synthesized compounds on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds.

Causality: The MTT assay is based on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for quantitative measurement of cytotoxicity.

Methodology:

  • Cell Culture:

    • Culture human cancer cell lines (e.g., A549 lung carcinoma, HepG2 hepatocellular carcinoma) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding:

    • Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well microtiter plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Perform serial dilutions to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Add the diluted compounds to the designated wells. Include a vehicle control (DMSO) and a positive control (e.g., Erlotinib).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Comparative Isomer: 4-Amino-5-chloro-2-methoxybenzoate in Gastroenterology

In stark contrast to its 3-chloro isomer, the 4-amino-5-chloro-2-methoxybenzoate scaffold is a precursor to potent modulators of the 5-HT₄ receptor. [3][5]This receptor is a G-protein coupled receptor found extensively in the gastrointestinal tract, where it modulates motility.

Derivatives of this scaffold, such as cisapride and mosapride, are known prokinetic agents. [5]Research has shown that further derivatization can produce both potent agonists and antagonists. For instance, esterification of 4-amino-5-chloro-2-methoxybenzoic acid with substituted 1-piperidineethanols has yielded compounds with nanomolar affinity for the 5-HT₄ receptor. [3][4]Interestingly, the degree of substitution on the piperidine ring can switch the pharmacological profile from a partial agonist to a potent antagonist. [3][4]

G start p-Aminosalicylic Acid step1 Methylation ((CH3)2SO4, KOH) start->step1 intermediate1 Methyl 4-amino- 2-methoxybenzoate step1->intermediate1 step2 Chlorination (NCS, DMF) intermediate1->step2 intermediate2 Methyl 4-amino-5-chloro- 2-methoxybenzoate step2->intermediate2 step3 Hydrolysis (KOH, then HCl) intermediate2->step3 product 4-Amino-5-chloro- 2-methoxybenzoic Acid step3->product final_drugs Prokinetic Drugs (Cisapride, Mosapride) product->final_drugs Key Intermediate for

Caption: Synthetic workflow for a key 5-HT4 modulator intermediate. [5][6]

Conclusion and Future Outlook

The study of methyl 4-amino-3-chloro-5-methoxybenzoate and its isomers provides a compelling case study in the structure-activity relationship that governs modern drug discovery. While the 5-chloro-2-methoxy isomer has a well-documented history in modulating gut motility via the 5-HT₄ receptor, the 3-chloro-5-methoxy isomer is paving the way for a new class of anticancer agents targeting EGFR.

Future research should focus on:

  • Broadening the Target Scope: Investigating the activity of these scaffolds against other kinase families or receptor types.

  • Optimizing for Selectivity: Refining the derivatives of the 4-amino-3-chloro-benzoate scaffold to enhance selectivity for mutant forms of EGFR, potentially reducing side effects.

  • Pharmacokinetic Profiling: Undertaking comprehensive ADME (absorption, distribution, metabolism, and excretion) studies for the most promising lead compounds to ensure their viability as clinical candidates.

The versatility of the substituted aminobenzoate core ensures that it will remain a fruitful starting point for the development of novel, targeted therapies for years to come.

References

  • Title: Synthesis of 4-Amino-5-chloro-2-methoxybenzoic Acid from p-Aminosalicylic Acid: Application Notes and Protocols.
  • Title: New Esters of 4-Amino-5-chloro-2-methoxybenzoic Acid as Potent Agonists and Antagonists for 5-HT4 Receptors.
  • Title: 4-Amino-5-chloro-2-methoxybenzoic acid.
  • Title: New esters of 4-amino-5-chloro-2-methoxybenzoic acid as potent agonists and antagonists for 5-HT4 receptors.
  • Title: Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • Title: New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses.
  • Title: New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses.

Sources

Exploratory

Strategic Utilization of Methyl 4-Amino-3-chloro-5-methoxybenzoate in Medicinal Chemistry: A Technical Guide to Scaffold Diversification and Target Engagement

Executive Summary In contemporary medicinal chemistry, the selection of highly functionalized, multi-vector building blocks is paramount for the rapid generation of diverse and patentable chemical space. Methyl 4-amino-3...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the selection of highly functionalized, multi-vector building blocks is paramount for the rapid generation of diverse and patentable chemical space. Methyl 4-amino-3-chloro-5-methoxybenzoate (CAS 1427372-25-5)[1] represents a privileged tetrasubstituted benzene intermediate. Featuring orthogonal reactivity handles—an ester, an aniline, a halogen, and an ether—this scaffold allows for divergent late-stage functionalization. This whitepaper provides an in-depth technical analysis of the compound's structural rationale, synthetic methodologies, and applications in drug discovery, specifically targeting G-Protein Coupled Receptors (GPCRs) and kinase enzymes.

Structural Profiling and Physicochemical Properties

To effectively utilize this building block, medicinal chemists must understand the specific electronic and steric contributions of its substituents.

  • The 4-Amino Group (Aniline): Acts as the primary nucleophilic handle. However, its nucleophilicity is heavily modulated by the adjacent substituents. The ortho-chloro group withdraws electron density via induction and provides significant steric shielding, often necessitating specialized catalytic conditions (e.g., Buchwald-Hartwig amination) for functionalization.

  • The 3-Chloro Group: Serves a dual purpose. First, it acts as a lipophilic halogen bond donor, capable of interacting with backbone carbonyls in target protein binding pockets. Second, it blocks CYP450-mediated oxidation at the meta-position, significantly reducing the metabolic liability of the aromatic ring.

  • The 5-Methoxy Group: Provides a strong hydrogen bond acceptor vector. In GPCR ligands, methoxy groups frequently engage in critical interactions with serine or threonine residues within the transmembrane domains.

  • The Methyl Ester: Functions as a robust protecting group for the carboxylic acid during upstream synthesis, yet is easily cleaved under mild basic conditions to expose the acid for amide coupling.

Quantitative Physicochemical Data

The following table summarizes the core physicochemical properties of the building block, demonstrating its suitability for incorporation into lead-like molecules.

PropertyValueMedicinal Chemistry Relevance
Molecular Weight 215.63 g/mol [2]Highly fragment-like; leaves ample room (<300 g/mol ) for elaboration into a final drug candidate while adhering to Lipinski's Rule of 5.
cLogP (Estimated) ~1.8 - 2.2Optimal lipophilicity for a building block; ensures the final elaborated molecule does not become excessively lipophilic, preserving aqueous solubility.
Topological Polar Surface Area 61.5 ŲModerate polarity; suitable for CNS penetration if the ester is converted to a lipophilic amide, or periphery restriction depending on R-groups.
H-Bond Donors / Acceptors 1 / 4Provides multiple vectors for interacting with target protein backbones, including a critical interaction point for hinge-binding (-NH2).
Rotatable Bonds 3Low conformational flexibility, reducing the entropic penalty upon target binding.

Synthetic Workflows and Protocols

The integration of methyl 4-amino-3-chloro-5-methoxybenzoate into a drug discovery pipeline requires robust, self-validating synthetic protocols. The methodologies below detail both the synthesis of the building block itself and its downstream diversification.

Protocol A: Photocatalytic C-H Chlorination (Synthesis of the Building Block)

Causality & Rationale: Traditional electrophilic aromatic substitution on electron-rich anilines often leads to over-chlorination or poor regioselectivity. Utilizing a photo-redox/organo co-catalysis system with 4CzIPN allows for the controlled, mild generation of chlorine radicals. This directs the chlorination specifically to the sterically accessible ortho-position relative to the amine, preserving the integrity of the ester and methoxy groups[3].

Step-by-Step Methodology:

  • In an oven-dried vial equipped with a magnetic stir bar, add methyl 4-amino-3-methoxybenzoate (1.0 eq, 0.2 mmol)[3].

  • Add N-chlorosuccinimide (NCS) (1.1 eq, 0.22 mmol) as the precise chlorine source[3].

  • Add 2-bromo-2,2-difluoroacetic acid (0.2 eq, 0.04 mmol) as the organocatalyst[3].

  • Introduce the photocatalyst 4CzIPN (0.01 M pre-dissolved in THF, 0.2 mL)[3].

  • Dilute the mixture with anhydrous THF (2 mL) and seal the vial under a nitrogen atmosphere[3].

  • Validation Step: Irradiate the reaction mixture with blue LEDs at room temperature. Monitor the reaction via TLC or LC-MS until complete consumption of the starting material is observed.

  • Purify the crude product directly via silica gel flash chromatography (eluent: petroleum ether/ethyl acetate = 1/10) to isolate methyl 4-amino-3-chloro-5-methoxybenzoate as a solid (Yield: ~81%)[3].

Protocol B: Saponification and HATU-Mediated Amide Coupling

Causality & Rationale: To generate a library of benzamide-based GPCR ligands, the methyl ester must be hydrolyzed. Lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system ensures solubility of the lipophilic starting material while providing the necessary hydroxide nucleophile. For the subsequent coupling, HATU is selected over standard EDC/HOBt because it forms a highly reactive HOAt ester intermediate, maximizing conversion rates with diverse aliphatic or aromatic amines.

Step-by-Step Methodology:

  • Saponification: Dissolve 1.0 eq of methyl 4-amino-3-chloro-5-methoxybenzoate in a 3:1:1 mixture of THF:MeOH:H2O (0.2 M concentration).

  • Add 3.0 eq of LiOH monohydrate in one portion. Stir at 40 °C for 4-6 hours.

  • Validation Step: Monitor via LC-MS. Once complete, concentrate under reduced pressure to remove organic solvents. Acidify the aqueous residue to pH ~3-4 using 1M HCl to precipitate the intermediate. Filter and dry under high vacuum.

  • Amide Coupling: Dissolve 1.0 eq of the resulting 4-amino-3-chloro-5-methoxybenzoic acid in anhydrous DMF (0.1 M) under an inert atmosphere.

  • Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes to pre-form the active ester.

  • Add 1.1 eq of the desired primary or secondary amine (R-NH2). Stir at room temperature for 12 hours.

  • Validation Step: Quench with saturated aqueous NaHCO3, extract with EtOAc, and wash the organic layer with 5% aqueous LiCl to remove residual DMF. Purify via flash column chromatography to yield the final benzamide derivative.

SynthWorkflow A Methyl 4-amino-3-chloro- 5-methoxybenzoate (Starting Material) B Saponification (LiOH, THF/H2O) A->B Step 1 C 4-amino-3-chloro- 5-methoxybenzoic acid (Intermediate) B->C Yield >90% D Amide Coupling (HATU, DIPEA, R-NH2) C->D Step 2 E Substituted Benzamides (GPCR Ligand Library) D->E Diversification

Synthetic workflow for generating benzamide libraries from the methyl ester building block.

Target Applications in Drug Discovery

Neuropsychiatric Agents (GPCR Modulation)

Substituted benzamides are privileged scaffolds for modulating Dopamine (D2/D3) and Serotonin (5-HT4/5-HT6) receptors. The unique 3-chloro-5-methoxy substitution pattern of this building block creates a distinct steric and electronic environment compared to traditional 5-chloro-2-methoxy analogs (e.g., metoclopramide). When elaborated via Protocol B, the resulting benzamides can act as highly selective GPCR antagonists, penetrating the central nervous system to modulate aberrant neurotransmission pathways implicated in schizophrenia and depression.

GPCRPathway Ligand Benzamide Derivative (Antagonist) Receptor Dopamine D2/D3 Receptor (GPCR) Ligand->Receptor Binds & Blocks Activation GProtein Gαi/o Protein Subunit Receptor->GProtein Prevents Coupling Effector Adenylyl Cyclase (Enzyme) GProtein->Effector Reduced Inhibition cAMP cAMP Levels (Decreased) Effector->cAMP Normalizes Production Effect Modulation of Neurotransmission cAMP->Effect Downstream Signaling

Mechanism of action for benzamide-derived GPCR antagonists modulating neurotransmission.

Targeted Oncology (Kinase Inhibitors)

Beyond GPCRs, the free 4-amino group can be incorporated into hinge-binding motifs for kinase inhibition. The adjacent 3-chloro group forces the aromatic ring into a specific dihedral angle when coupled to a pyrimidine or quinoline core via Buchwald-Hartwig amination. This conformational restriction can be strategically exploited to access deep hydrophobic pockets in the kinase domain, such as the DFG-out conformation required for potent Type II kinase inhibitors.

Conclusion

Methyl 4-amino-3-chloro-5-methoxybenzoate is far more than a simple chemical intermediate; it is a strategically designed pharmacophore foundation. By leveraging its orthogonal reactivity handles through validated catalytic and coupling protocols, medicinal chemists can efficiently navigate chemical space, generating novel intellectual property with high potential for addressing unmet medical needs in oncology and neurology.

References
  • [2] Title: Benzoic acid, 4-amino-3-chloro-5-methoxy-, methyl ester - Fluorochem, Source: fluorochem.co.uk, URL:

  • [1] Title: 1427372-25-5 | Methyl 4-amino-3-chloro-5-methoxybenzoate, Source: chemscene.com, URL:

  • [3] Title: C–H Chlorination of (hetero)anilines via photo-redox/organo co-catalysis, Source: rsc.org, URL:

Sources

Foundational

The Synthesis of 4-Amino-5-chloro-2-methoxybenzoic Acid: An In-Depth Technical Guide for Pharmaceutical Development

Abstract This technical guide provides a comprehensive overview of the synthesis of 4-amino-5-chloro-2-methoxybenzoic acid, a pivotal intermediate in the development of various pharmaceuticals, most notably the gastropro...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-amino-5-chloro-2-methoxybenzoic acid, a pivotal intermediate in the development of various pharmaceuticals, most notably the gastroprokinetic agent, mosapride. This document delves into the prevalent and efficient three-step synthetic pathway commencing from p-aminosalicylic acid. Each stage—methylation, chlorination, and hydrolysis—is meticulously examined, emphasizing the rationale behind procedural choices, mechanistic underpinnings, and critical process parameters. Detailed experimental protocols, data summaries, and visual representations of the synthetic workflow are included to equip researchers, chemists, and drug development professionals with the requisite knowledge for the successful laboratory-scale synthesis of this key intermediate.

Introduction: The Significance of 4-Amino-5-chloro-2-methoxybenzoic Acid in Medicinal Chemistry

4-Amino-5-chloro-2-methoxybenzoic acid is a substituted aromatic carboxylic acid that serves as a crucial building block in the synthesis of a range of bioactive molecules.[1] Its structural features, including an amino group, a chloro substituent, and a methoxy group, render it a versatile synthon for creating complex molecular architectures. The paramount importance of this intermediate lies in its role in the production of several commercial drugs, including the antiemetic and prokinetic agents mosapride, cisapride, and metoclopramide.[2] The purity and structural integrity of 4-amino-5-chloro-2-methoxybenzoic acid are of utmost importance as they directly impact the safety and efficacy of the final active pharmaceutical ingredients (APIs).[2] This guide focuses on a well-established and cost-effective synthetic route that is both reproducible and scalable for research and development purposes.[2]

A Robust Three-Step Synthesis from p-Aminosalicylic Acid

The most common and efficient synthesis of 4-amino-5-chloro-2-methoxybenzoic acid begins with the readily available and inexpensive starting material, p-aminosalicylic acid. The overall transformation is accomplished in three distinct steps:

  • Methylation: The simultaneous methylation of the phenolic hydroxyl and carboxylic acid groups of p-aminosalicylic acid.

  • Chlorination: The regioselective introduction of a chlorine atom onto the aromatic ring.

  • Hydrolysis: The selective saponification of the methyl ester to yield the final carboxylic acid.

This synthetic approach is favored for its operational simplicity, use of common laboratory reagents, and consistently high yields.

Step 1: Methylation of p-Aminosalicylic Acid

The initial step involves the exhaustive methylation of p-aminosalicylic acid using dimethyl sulfate in the presence of a base. This reaction transforms both the phenolic hydroxyl group and the carboxylic acid into their corresponding methyl ether and methyl ester, respectively, yielding methyl 4-amino-2-methoxybenzoate.

Causality Behind Experimental Choices:

  • Methylating Agent: Dimethyl sulfate ((CH₃)₂SO₄) is a potent and cost-effective methylating agent. It readily reacts with nucleophiles like phenoxides and carboxylates, which are formed in situ under basic conditions. The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[3][4][5][6]

  • Base and Solvent: Potassium hydroxide (KOH) or sodium hydroxide (NaOH) is used to deprotonate both the phenolic hydroxyl and carboxylic acid groups, generating the more nucleophilic phenoxide and carboxylate anions. Acetone is a suitable aprotic polar solvent that facilitates the dissolution of the reactants and promotes the Sₙ2 reaction.

  • Temperature Control: The reaction is typically carried out at a controlled temperature of 20-30°C. This is crucial to manage the exothermicity of the reaction and to minimize potential side reactions.

Experimental Protocol: Synthesis of Methyl 4-amino-2-methoxybenzoate

  • In a suitable reaction vessel, combine p-aminosalicylic acid, crushed potassium hydroxide, and acetone. Stir the mixture vigorously.

  • Cool the mixture to 25°C.

  • Slowly add dimethyl sulfate dropwise to the suspension while maintaining the temperature between 20-30°C.

  • After the addition is complete, continue to stir the reaction mixture for approximately 5.5 hours.

  • Upon completion, remove the acetone by rotary evaporation.

  • Dissolve the resulting residue in water and extract the product with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude methyl 4-amino-2-methoxybenzoate.

Quantitative Data Summary (Step 1):

ParameterValue (Example 1)Value (Example 2)
Starting Materialp-Aminosalicylic acid (2.0 kg)p-Aminosalicylic acid (1.5 kg)
BasePotassium hydroxide (2.3 kg)Sodium hydroxide (1.25 kg)
Methylating AgentDimethyl sulfate (3.0 L)Dimethyl sulfate (2.3 L)
SolventAcetone (6.0 L)Acetone (4.5 L)
Reaction Temperature25°C25°C
Reaction Time5.5 hours5.5 hours
Product Yield92.1%90.8%
Step 2: Regioselective Chlorination

The second step is the electrophilic aromatic substitution of methyl 4-amino-2-methoxybenzoate with N-chlorosuccinimide (NCS) to introduce a chlorine atom at the 5-position of the benzene ring, yielding methyl 4-amino-5-chloro-2-methoxybenzoate.

Causality Behind Experimental Choices:

  • Chlorinating Agent: N-chlorosuccinimide (NCS) is a mild and highly effective electrophilic chlorinating agent. Its use avoids the harsh conditions and potential side reactions associated with using chlorine gas. The succinimide moiety activates the chlorine atom, making it more electrophilic and reactive towards the electron-rich aromatic ring.[2] This allows for a more controlled and regioselective chlorination.[2]

  • Solvent: N,N-Dimethylformamide (DMF) is the solvent of choice for this reaction. It is a polar aprotic solvent that can solubilize both the substrate and NCS. Furthermore, DMF can participate in the reaction by forming a Vilsmeier-Haack type reagent with NCS, which enhances the electrophilicity of the chlorine.[7][8]

  • Regioselectivity: The directing effects of the substituents on the aromatic ring govern the position of chlorination. The amino (-NH₂) and methoxy (-OCH₃) groups are both ortho-, para-directing and activating. The position para to the strongly activating amino group is already occupied. The chlorine atom is therefore directed to the ortho position relative to the amino group (position 5), which is also meta to the methoxy group.

  • Temperature: The reaction is typically heated to around 70°C to ensure a reasonable reaction rate.

Experimental Protocol: Synthesis of Methyl 4-amino-5-chloro-2-methoxybenzoate

  • Dissolve methyl 4-amino-2-methoxybenzoate in DMF in a reaction flask.

  • Add N-chlorosuccinimide in a 1:1 molar ratio to the solution.

  • Heat the reaction mixture to 70°C and stir for approximately 3 hours.

  • After the reaction is complete, pour the hot reaction mixture into ice water to precipitate the solid product.

  • Filter the precipitate, wash it with cold water, and dry it to obtain methyl 4-amino-5-chloro-2-methoxybenzoate.

Quantitative Data Summary (Step 2):

ParameterValue
Starting MaterialMethyl 4-amino-2-methoxybenzoate
Chlorinating AgentN-chlorosuccinimide (NCS)
Molar Ratio (Ester:NCS)1:1
SolventN,N-Dimethylformamide (DMF)
Reaction Temperature70°C
Reaction Time3 hours
Product Yield87.5%
Step 3: Saponification to the Final Product

The final step is the hydrolysis of the methyl ester group of methyl 4-amino-5-chloro-2-methoxybenzoate to the corresponding carboxylic acid using a strong base, followed by acidification.

Causality Behind Experimental Choices:

  • Hydrolysis Conditions: Basic hydrolysis (saponification) is employed to cleave the ester bond. Potassium hydroxide is a common and effective base for this purpose. The reaction is typically carried out under reflux in a mixture of methanol and water to ensure the solubility of both the ester and the hydroxide salt.[2]

  • Decolorization: Activated carbon is often added to the reaction mixture to remove colored impurities.[2]

  • Precipitation: After hydrolysis, the reaction mixture contains the potassium salt of the carboxylic acid. The final product is precipitated by acidifying the aqueous solution with a mineral acid, such as hydrochloric acid (HCl), to a pH of around 5. This protonates the carboxylate anion, leading to the precipitation of the less soluble carboxylic acid.

Experimental Protocol: Synthesis of 4-Amino-5-chloro-2-methoxybenzoic Acid

  • In a round-bottom flask, combine methyl 4-amino-5-chloro-2-methoxybenzoate and potassium hydroxide in a molar ratio of 1:2.2.[2]

  • Add a mixture of methanol and water (5:2 v/v) as the solvent.[2]

  • Reflux the mixture with stirring for approximately 2 hours.[2]

  • Add activated carbon to the reaction mixture and reflux for an additional 30 minutes for decolorization.[2]

  • Filter the hot solution to remove the activated carbon.

  • Remove the solvent from the filtrate by rotary evaporation.

  • Dissolve the residue in water.

  • Adjust the pH of the aqueous solution to 5 with dilute hydrochloric acid to precipitate the product.

  • Filter the white solid, wash with water, and dry to obtain 4-amino-5-chloro-2-methoxybenzoic acid.

Quantitative Data Summary (Step 3):

ParameterValue
Starting MaterialMethyl 4-amino-5-chloro-2-methoxybenzoate
BasePotassium hydroxide
Molar Ratio (Ester:KOH)1:2.2
SolventMethanol:Water (5:2 v/v)
Reaction ConditionReflux
Reaction Time~2.5 hours
pH for Precipitation5
Product Yield91.4%

Visualization of the Synthetic Workflow

To provide a clear visual representation of the entire synthetic process, the following diagrams illustrate the overall reaction scheme and the step-by-step experimental workflow.

Synthesis_of_4_amino_5_chloro_2_methoxybenzoic_acid cluster_step1 Step 1: Methylation cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Hydrolysis p_aminosalicylic_acid p-Aminosalicylic Acid methyl_4_amino_2_methoxybenzoate Methyl 4-amino- 2-methoxybenzoate p_aminosalicylic_acid->methyl_4_amino_2_methoxybenzoate (CH₃)₂SO₄, KOH Acetone methyl_4_amino_5_chloro_2_methoxybenzoate Methyl 4-amino-5-chloro- 2-methoxybenzoate methyl_4_amino_2_methoxybenzoate->methyl_4_amino_5_chloro_2_methoxybenzoate NCS, DMF final_product 4-Amino-5-chloro- 2-methoxybenzoic Acid methyl_4_amino_5_chloro_2_methoxybenzoate->final_product 1. KOH, Methanol/Water 2. HCl

Caption: Overall reaction scheme for the synthesis of 4-amino-5-chloro-2-methoxybenzoic acid.

experimental_workflow start Start: p-Aminosalicylic Acid step1_reagents Mix with KOH and Acetone start->step1_reagents step1_addition Add Dimethyl Sulfate (20-30°C) step1_reagents->step1_addition step1_reaction React for 5.5 hours step1_addition->step1_reaction step1_workup Evaporate Acetone, Dissolve in Water, Extract with Ethyl Acetate step1_reaction->step1_workup intermediate1 Intermediate 1: Methyl 4-amino-2-methoxybenzoate step1_workup->intermediate1 step2_dissolve Dissolve in DMF intermediate1->step2_dissolve step2_addition Add NCS (1:1 molar ratio) step2_dissolve->step2_addition step2_reaction Heat at 70°C for 3 hours step2_addition->step2_reaction step2_workup Pour into Ice Water, Filter and Dry step2_reaction->step2_workup intermediate2 Intermediate 2: Methyl 4-amino-5-chloro-2-methoxybenzoate step2_workup->intermediate2 step3_reagents Mix with KOH in Methanol/Water intermediate2->step3_reagents step3_reflux Reflux for 2 hours step3_reagents->step3_reflux step3_decolorize Add Activated Carbon, Reflux for 30 min step3_reflux->step3_decolorize step3_filtration Hot Filtration step3_decolorize->step3_filtration step3_evaporation Remove Solvent step3_filtration->step3_evaporation step3_dissolve Dissolve in Water step3_evaporation->step3_dissolve step3_acidify Adjust pH to 5 with HCl step3_dissolve->step3_acidify step3_final_workup Filter and Dry step3_acidify->step3_final_workup end_product Final Product: 4-Amino-5-chloro-2-methoxybenzoic Acid step3_final_workup->end_product

Caption: Detailed experimental workflow for the synthesis of 4-amino-5-chloro-2-methoxybenzoic acid.

Characterization and Quality Control

To ensure the identity and purity of the synthesized 4-amino-5-chloro-2-methoxybenzoic acid, a combination of analytical techniques should be employed.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for assessing the purity of the final product and for monitoring the progress of the reaction. A reverse-phase HPLC method with a suitable column (e.g., C18) and a mobile phase consisting of acetonitrile and water with an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility) can be used for quantitative analysis.[9]

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the final product. The chemical shifts, integration, and coupling patterns of the protons and carbons will provide unambiguous evidence of the correct structure.

    • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups present in the molecule, such as the N-H stretches of the amino group, the C=O stretch of the carboxylic acid, and the C-O stretches of the methoxy and carboxylic acid groups.

    • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and can be used to confirm the elemental composition through high-resolution mass spectrometry (HRMS).

Analytical standards for 4-amino-5-chloro-2-methoxybenzoic acid are commercially available and can be used for qualitative and quantitative comparisons in chromatographic and spectroscopic analyses.[10]

Safety Considerations

It is imperative to handle all chemicals involved in this synthesis with appropriate safety precautions in a well-ventilated fume hood.

  • Dimethyl Sulfate: Is a potent alkylating agent and is suspected to be a human carcinogen. It is highly toxic and should be handled with extreme care, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • N-Chlorosuccinimide: Is an irritant to the eyes, skin, and respiratory system. Direct contact should be avoided.

  • Potassium Hydroxide and Hydrochloric Acid: Are corrosive and should be handled with care to avoid skin and eye contact.

Conclusion

The three-step synthesis of 4-amino-5-chloro-2-methoxybenzoic acid from p-aminosalicylic acid is a well-optimized and efficient method for producing this key pharmaceutical intermediate. By understanding the underlying chemical principles and the rationale for the chosen reagents and reaction conditions, researchers can confidently and safely execute this synthesis. The detailed protocols and data provided in this guide serve as a valuable resource for scientists and professionals in the field of drug development, facilitating the production of high-purity material essential for the advancement of new therapeutics.

References

  • CN105237422A. (2016). Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. Google Patents.
  • SIELC Technologies. (2018, May 16). 4-Amino-5-chloro-2-methoxybenzoic acid. Retrieved from [Link]

  • Fiveable. (2025, August 15). N-Chlorosuccinimide: Organic Chemistry Study Guide. Retrieved from [Link]

  • Kulkarni, M. R., Lad, N. P., & Gaikwad, N. D. (2019). N-Chlorosuccinimide (NCS)–N,N-dimethylformamide (DMF), a reagent for the oxidation of benzylic alcohols to aldehydes and ketones. Molecular Diversity, 23(4), 837-844.
  • ResearchGate. (n.d.). N-Chlorosuccinimide (NCS)–N,N-dimethylformamide (DMF), a reagent for the oxidation of benzylic alcohols to aldehydes and ketones. Retrieved from [Link]

  • RSC Publishing. (2017, October 3). Towards the sequential difunctionalization of phenol derivatives and late-stage chlorination of bioactive compounds. Retrieved from [Link]

  • Freitas, M. S., Nelson, D. L., Sousa, J. V. G., et al. (2024).
  • ResearchGate. (2024, February 21). Dimethyl sulfate as methylation agent in highly regioselective synthesis of methyl salicylate using sodium bicarbonate as a base in solvent-free medium. Retrieved from [Link]

  • R Discovery. (2024, February 21). Dimethyl sulfate as methylation agent in highly regioselective synthesis of methyl salicylate using sodium bicarbonate as a base in solvent-free medium. Retrieved from [Link]

  • OUCI. (n.d.). Dimethyl sulfate as methylation agent in highly regioselective synthesis of methyl salicylate using sodium bicarbonate as a base in solvent-free medium. Retrieved from [Link]

Sources

Exploratory

Substituted Benzoic Acids: Core Intermediates in the Synthesis of Gastroprokinetic and Antiemetic Therapeutics

Executive Summary The development of substituted benzamides—a critical class of gastroprokinetic and antiemetic drugs including metoclopramide, cisapride, and itopride—relies entirely on the structural integrity of speci...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of substituted benzamides—a critical class of gastroprokinetic and antiemetic drugs including metoclopramide, cisapride, and itopride—relies entirely on the structural integrity of specific chemical intermediates. The most prominent of these is 4-amino-5-chloro-2-methoxybenzoic acid . As a Senior Application Scientist, I have structured this technical guide to dissect the pharmacological causality behind this intermediate's structural features, evaluate the chemical synthesis pathways, and provide a field-proven, self-validating experimental protocol for its conversion into active pharmaceutical ingredients (APIs).

Pharmacological Context: The "Why" Behind the Structure

Substituted benzamides exert their therapeutic effects through a dual mechanism within the enteric and central nervous systems. They act as agonists at the 5-HT4 receptor, which is positively coupled to adenylyl cyclase, thereby increasing cAMP levels and facilitating acetylcholine release to stimulate gastrointestinal motility[1],[2]. Concurrently, they act as antagonists at the dopamine D2 receptor, effectively blocking the chemoreceptor trigger zone (CTZ) to provide potent antiemetic effects[3].

The core intermediate, 4-amino-5-chloro-2-methoxybenzoic acid, is not merely a passive building block; its functional groups dictate the API's target affinity. The methoxy group at the 2-position creates a steric restriction that forces the side chain into a specific conformation, which is an absolute requirement for non-dopaminergic (5-HT4) receptor binding[4]. Meanwhile, the chloro group at the 5-position increases lipophilicity, enhancing blood-brain barrier penetration for central antiemetic action.

Pathway cluster_0 Enteric Nervous System & CNS API Substituted Benzamide (e.g., Metoclopramide) HT4 5-HT4 Receptor (Agonism) API->HT4 Activates D2 D2 Receptor (Antagonism) API->D2 Blocks AC Adenylyl Cyclase Activation HT4->AC Antiemetic Antiemetic Effect (CTZ Blockade) D2->Antiemetic cAMP cAMP Accumulation AC->cAMP ACh Acetylcholine Release cAMP->ACh Motility Gastrointestinal Motility (Prokinetic) ACh->Motility

Pharmacological signaling pathway of substituted benzamides via 5-HT4 and D2 receptors.

Chemical Synthesis & Causality: The "How"

The synthesis of 4-amino-5-chloro-2-methoxybenzoic acid traditionally commences from p-aminosalicylic acid. The sequence involves methylation (using dimethyl sulfate), chlorination (using N-chlorosuccinimide or iodobenzene dichloride), and subsequent alkaline hydrolysis[5],[6].

The critical challenge in drug development arises during the amidation step —converting this benzoic acid intermediate into the final API (e.g., metoclopramide) by coupling it with N,N-diethylethylenediamine.

Historically, industrial routes utilized phosphorus trichloride ( PCl3​ ) or thionyl chloride ( SOCl2​ ) to form an acyl chloride[6]. The Causality of Failure: These harsh chlorinating agents generate HCl gas and require the protection of the free aryl amine (usually as an acetamido group) to prevent self-polymerization and degradation[7]. This adds synthetic steps, reduces overall yield, and introduces severe environmental penalties.

The Modern Solution: Utilizing N,N'-Carbonyldiimidazole (CDI) as a coupling agent. CDI activates the carboxylic acid to form an active acyl imidazole intermediate under mild conditions. This entirely circumvents the need for amine protection and eliminates toxic gas byproducts, directly addressing both green chemistry metrics and process efficiency[7].

Quantitative Process Data

The following table summarizes the causal relationship between the choice of coupling agent and the resulting process metrics during the amidation of 4-amino-5-chloro-2-methoxybenzoic acid.

Coupling AgentAmine Protection Required?Reaction TempYield (%)Environmental ImpactPrimary Limitation
Phosphorus Trichloride ( PCl3​ ) Yes (Acetamido)Reflux70 - 80%High (Phosphate/HCl waste)Harsh acidic conditions; requires deprotection step.
Thionyl Chloride ( SOCl2​ ) Yes (Acetamido)Reflux75 - 85%High ( SO2​ , HCl gas)Prone to side-reactions (over-chlorination).
N,N'-Carbonyldiimidazole (CDI) No 40 - 50°C>95% Low (Imidazole, CO2​ )Moisture-sensitive reagent.

Experimental Protocol: CDI-Mediated Amidation

The following methodology details the conversion of 4-amino-5-chloro-2-methoxybenzoic acid to metoclopramide base. This protocol is designed as a self-validating system , incorporating in-process controls to ensure absolute trustworthiness and reproducibility.

Step-by-Step Methodology

Step 1: Substrate Activation

  • Action: Charge a dry, nitrogen-purged reaction vessel with 4-amino-5-chloro-2-methoxybenzoic acid (1.0 eq) and anhydrous dichloromethane (10 volumes). Add N,N'-Carbonyldiimidazole (CDI) (1.1 eq) in discrete portions.

  • Causality: Portion-wise addition controls the rate of CO2​ evolution. The anhydrous environment is critical as CDI rapidly hydrolyzes in the presence of moisture, which would stall the activation.

  • Self-Validation: Heat the mixture to 40-50°C. The reaction is self-indicating; activation is complete when gas evolution ceases and the suspension transitions into a clear solution (typically 1 hour).

Step 2: Nucleophilic Acyl Substitution (Amidation)

  • Action: Cool the activated mixture to room temperature. Begin dropwise addition of N,N-diethylethylenediamine (1.15 eq).

  • Causality: The amidation is highly exothermic. Dropwise addition ensures the internal temperature remains strictly below 43°C, preventing thermal degradation of the acyl imidazole intermediate and avoiding unwanted side reactions[7].

  • Self-Validation: After addition, heat to reflux for 2-3 hours. Pull a 0.5 mL aliquot, quench in water, and analyze via HPLC. Proceed to Step 3 only when the unreacted starting material peak area is <0.5%.

Step 3: Quench and Isolation

  • Action: Add deionized water (5 volumes) to the reaction mixture to quench unreacted CDI and precipitate the crude product. Filter the resulting solid under vacuum.

  • Causality: The API base is highly insoluble in water, whereas the imidazole byproduct and excess amine are water-soluble, allowing for an efficient phase separation and initial purification[7].

Step 4: Recrystallization

  • Action: Suspend the crude solid in isopropanol (10 volumes). Heat to reflux until complete dissolution occurs. Slowly cool the solution to 5°C at a rate of 0.5°C/min.

  • Causality: Isopropanol provides an ideal thermodynamic solubility gradient for substituted benzamides. The controlled cooling rate prevents solvent occlusion within the crystal lattice, ensuring high-purity crystalline formation.

  • Self-Validation: Filter and dry the crystals in a vacuum oven at 100°C for 10 hours. Final validation requires an HPLC purity of >99.5% and a yield of >95%[7].

Protocol Step1 1. Substrate Preparation 4-amino-5-chloro-2-methoxybenzoic acid in Dichloromethane Step2 2. Activation (CDI) Add N,N'-Carbonyldiimidazole Heat to 40-50°C, 1 hr Step1->Step2 Step3 3. Amidation Dropwise N,N-diethylethylenediamine Maintain <43°C Step2->Step3 Step4 4. Reflux & Validation Reflux 2-3 hrs Self-Validation: HPLC >99% conversion Step3->Step4 Step5 5. Quench & Isolate Add H2O, Filter Crude Solid Step4->Step5 Step6 6. Recrystallization Reflux in Isopropanol -> Cool to 5°C Step5->Step6 Final Pure Metoclopramide Base Yield: >95%, Purity: >99.5% Step6->Final

Step-by-step amidation workflow for synthesizing metoclopramide using CDI activation.

References

  • Dumuis, A., et al. "The gastrointestinal prokinetic benzamide derivatives are agonists at the non-classical 5-HT receptor (5-HT4) positively coupled to adenylate cyclase in neurons." PubMed, National Institutes of Health. URL:[Link]

  • Quigley, E. M. M. "Prokinetics in the Management of Functional Gastrointestinal Disorders." Journal of Neurogastroenterology and Motility. URL:[Link]

  • Bermudez, J., et al. "Substituted Benzamides With Conformationally Restricted Side Chains. 1. Quinolizidine Derivatives as Selective Gastric Prokinetic Agents." PubMed, National Institutes of Health. URL:[Link]

  • "Antacids, Gastrointestinal Prokinetics, and Proton Pump Inhibitors." Anesthesia Key. URL:[Link]

  • Murakami, M., et al. "An Improved Synthesis of Metoclopramide." J-Stage, Chemical and Pharmaceutical Bulletin. URL:[Link]

  • "CN119039171B - A method for industrial production of metoclopramide hydrochloride." Google Patents.

Sources

Foundational

A Senior Application Scientist's Guide to the Synthesis and Derivatization of Methyl 4-Amino-3-chloro-5-methoxybenzoate

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary: The Strategic Value of a Polysubstituted Benzene Ring In the landscape of medicinal chemistry and drug discovery, the strategic...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Strategic Value of a Polysubstituted Benzene Ring

In the landscape of medicinal chemistry and drug discovery, the strategic selection of molecular scaffolds is paramount. The methyl 4-amino-3-chloro-5-methoxybenzoate core represents a highly versatile and functionally rich starting material. Its unique substitution pattern—an electron-donating amino group, an electron-withdrawing chloro group, a methoxy group influencing both electronics and conformation, and a reactive methyl ester—provides multiple, orthogonal handles for chemical modification. This guide offers an in-depth exploration of the synthetic pathways to create diverse derivatives from this core, explains the causal reasoning behind key experimental choices, and highlights the established and potential applications of these compounds in modern drug development. The presence of both chloro and methoxy substituents is particularly noteworthy, as these groups are frequently employed in medicinal chemistry to modulate intermolecular interactions and optimize pharmacokinetic profiles.[1][2]

The Core Moiety: Synthesis and Foundational Chemistry

The journey into derivatization begins with a robust and reproducible synthesis of the starting material, methyl 4-amino-3-chloro-5-methoxybenzoate. A common and efficient route starts from the more accessible p-aminosalicylic acid.[3][4]

Synthetic Pathway to the Core Intermediate

The synthesis is typically a three-step process:

  • Methylation: The initial step involves the methylation of both the phenolic hydroxyl and carboxylic acid groups of p-aminosalicylic acid. A common method employs dimethyl sulfate in the presence of a base like potassium hydroxide. This reaction is usually performed in a solvent such as acetone.[4] The base deprotonates the acidic functionalities, rendering them nucleophilic for attack on the methylating agent.

  • Regioselective Chlorination: With the more reactive sites protected as methyl ethers and esters, the aromatic ring can be selectively chlorinated. N-chlorosuccinimide (NCS) in a polar aprotic solvent like N,N-dimethylformamide (DMF) is the reagent of choice for this transformation.[3][4] The reaction is typically heated to drive it to completion. The directing effects of the amino and methoxy groups favor chlorination at the position ortho to the amino group.

  • Selective Hydrolysis (if required): For derivatives requiring a free carboxylic acid, the methyl ester can be selectively hydrolyzed under basic conditions, for example, using potassium hydroxide in a methanol/water mixture, followed by acidic workup.[3][4]

This synthetic sequence is outlined in the workflow diagram below.

G cluster_0 Step 1: Methylation cluster_1 Step 2: Chlorination cluster_2 Step 3: Hydrolysis (Optional) A p-Aminosalicylic Acid B Methyl 4-amino-2-methoxybenzoate A->B (CH3)2SO4, KOH Acetone C Methyl 4-amino-5-chloro-2-methoxybenzoate (Core Moiety) B->C NCS, DMF 70°C D 4-Amino-5-chloro-2-methoxybenzoic Acid C->D KOH, MeOH/H2O then HCl

Caption: Synthesis of the core building blocks from p-aminosalicylic acid.

Key Derivatization Strategies and Methodologies

The methyl 4-amino-3-chloro-5-methoxybenzoate scaffold offers three primary sites for diversification: the amino group, the methyl ester, and the aromatic ring itself.

Modifications at the 4-Amino Group

The primary amino group is a potent nucleophile, making it an ideal site for introducing a wide array of functionalities. These modifications are crucial for exploring structure-activity relationships (SAR) by altering polarity, hydrogen bonding capacity, and steric bulk.

  • Rationale: Converting the aniline to an amide or sulfonamide is a classic medicinal chemistry tactic. It can enhance metabolic stability, introduce new vector interactions with a target protein, and modulate physicochemical properties. Amide functionalities are a cornerstone of many bioactive molecules due to their stability and ability to act as hydrogen bond donors and acceptors.[5]

  • Protocol - N-Acylation:

    • Dissolve methyl 4-amino-3-chloro-5-methoxybenzoate (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or pyridine.

    • Add a suitable base, such as triethylamine or pyridine (1.2 eq), to scavenge the acid byproduct.

    • Cool the mixture to 0 °C in an ice bath. This is critical to control the exothermicity of the reaction with highly reactive acylating agents.

    • Slowly add the desired acyl chloride or anhydride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by Thin Layer Chromatography (TLC).[6][7]

    • Upon completion, perform an aqueous workup, typically washing with dilute acid (to remove the base), saturated sodium bicarbonate (to remove excess acylating agent), and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography or recrystallization.

  • Protocol - N-Sulfonylation: The procedure is analogous to N-acylation, substituting a sulfonyl chloride for the acyl chloride. Pyridine is often used as both the solvent and the base.[7]

These methods introduce alkyl chains or more complex moieties, which can be pivotal for tuning properties like lipophilicity or for reaching into deeper hydrophobic pockets of a biological target.

Transformations of the Methyl Ester

The methyl ester provides a gateway to carboxylic acids and a diverse range of amides, which are prevalent in pharmacologically active compounds.[8][9]

  • Rationale: The carboxylic acid functionality is a key pharmacophore in many drugs, capable of forming strong ionic interactions with biological targets. It also serves as a handle for further amide coupling reactions.

  • Protocol:

    • Dissolve the methyl ester (1.0 eq) in a mixture of methanol and water.

    • Add an excess of a strong base, such as potassium hydroxide or sodium hydroxide (e.g., 2.2 eq).[3]

    • Reflux the mixture for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

    • Cool the reaction mixture and remove the methanol via rotary evaporation.

    • Dissolve the remaining residue in water and acidify with a strong acid (e.g., 3M HCl) to a pH of ~5 to precipitate the carboxylic acid product.[3]

    • Collect the solid by filtration, wash with cold water, and dry.

  • Rationale: Amide bond formation is one of the most frequently used reactions in drug discovery.[10] This transformation allows for the coupling of the benzoate core with a vast library of amines, enabling extensive SAR exploration. Benzamide derivatives are known to possess a wide range of pharmacological activities, including anticancer, antimicrobial, and antipsychotic properties.[11][12][13]

  • Protocol (via the Carboxylic Acid):

    • Dissolve the corresponding carboxylic acid (1.0 eq), the desired amine (1.0-1.2 eq), and a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.0 eq) in an anhydrous aprotic solvent like DCM or DMF.[10][14]

    • Add a catalyst/additive. HOBt (Hydroxybenzotriazole) is often included to suppress side reactions and minimize racemization if chiral amines are used.[10] DMAP (4-Dimethylaminopyridine) can be used to accelerate the reaction, particularly with less reactive amines.[10][14]

    • Stir the reaction at room temperature for 12-24 hours.

    • Perform a standard aqueous workup and purify the product by column chromatography.

The logical flow from the core moiety to diverse derivative classes is depicted below.

G cluster_amino Amino Group Derivatization cluster_ester Ester Group Derivatization core Methyl 4-amino-3-chloro-5-methoxybenzoate Amino Group Ester Group acylation N-Acyl Derivatives core:f0->acylation Acyl Chloride, Base sulfonylation N-Sulfonyl Derivatives core:f0->sulfonylation Sulfonyl Chloride, Pyridine acid Carboxylic Acid core:f1->acid KOH, MeOH/H2O amide Amide Derivatives acid->amide Amine, EDC, HOBt

Caption: Key derivatization pathways from the core scaffold.

Applications in Drug Discovery: A Scaffold of Significance

The 4-amino-3-chloro-5-methoxybenzoate scaffold and its close analogs are integral to several approved drugs and clinical candidates, particularly those targeting gastrointestinal motility.

  • Gastroprokinetic Agents: The parent acid, 4-amino-5-chloro-2-methoxybenzoic acid, is a crucial building block for drugs like Metoclopramide, Cisapride, and Mosapride.[3] These compounds are often potent agonists or antagonists of serotonin receptors (e.g., 5-HT4), which play a key role in regulating gut motility.[15]

  • Antipsychotic Agents: Substituted benzamides have been extensively investigated as potential atypical antipsychotic agents due to their ability to modulate dopamine D2 and serotonin 5-HT2 receptors.[11][16]

  • Anticancer and Antimicrobial Potential: Research has demonstrated that novel benzamide derivatives can exhibit significant antiproliferative activity against various cancer cell lines and potent antimicrobial effects.[9][12] For instance, some derivatives induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) accumulation.[12]

Structure-Activity Relationship (SAR) Summary

The following table summarizes general SAR trends observed for derivatives of this class based on published literature.

Modification SiteDerivative ClassGeneral Impact on ActivityRepresentative References
4-Amino Group N-Acyl/N-SulfonylModulates receptor binding affinity and selectivity; can improve metabolic stability.[11],[17]
Ester Group Carboxylic AcidOften crucial for ionic interactions with receptor targets.[3]
Ester Group Amides (various amines)Allows extensive exploration of steric and electronic requirements of binding pockets; key for tuning potency and selectivity.[11][15]
Aromatic Ring Substituent PositionThe relative positions of the amino, chloro, and methoxy groups are critical for activity. Isomeric compounds can have vastly different pharmacological profiles.[11]

Conclusion: A Versatile Platform for Future Discovery

The methyl 4-amino-3-chloro-5-methoxybenzoate core is more than just a chemical intermediate; it is a validated platform for the discovery of new therapeutic agents. Its synthetic tractability allows for the systematic and logical generation of diverse chemical libraries. By understanding the rationale behind the derivatization strategies and leveraging the established protocols outlined in this guide, researchers can efficiently explore chemical space, optimize lead compounds, and ultimately contribute to the development of novel medicines with improved efficacy and safety profiles.

References

  • Synthesis, characterization and biological evaluation of tryptamine based benzamide derivatives. (n.d.). International Journal of Pharmaceutical Sciences and Research.
  • Application Notes and Protocols for the N-Acylation of 4-Amino-3-bromobenzoic acid. (2025). BenchChem.
  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. (2014). MDPI.
  • Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents. (1996).
  • Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. (2025). PubMed.
  • Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents. (n.d.).
  • Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. (2014). PubMed.
  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). Walsh Medical Media.
  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Request PDF. (2015).
  • Application Notes and Protocols for Methyl 4-(2-aminoethoxy)-2-chlorobenzoate in Organic Synthesis. (2025). BenchChem.
  • Synthesis of 4-Amino-5-chloro-2-methoxybenzoic Acid from p-Aminosalicylic Acid: Application Notes and Protocols. (2025). BenchChem.
  • New Esters of 4-Amino-5-chloro-2-methoxybenzoic Acid as Potent Agonists and Antagonists for 5-HT4 Receptors. (1995).
  • Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. (2016).
  • N-Acetylation of p-aminobenzoic acid and p-phenylenediamine in primary porcine urinary bladder epithelial cells and in the human urothelial cell line 5637. (2012). PubMed.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2020). PMC.
  • Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2020).
  • Roles of the Chloro and Methoxy Groups in Drug Discovery. (2024). Drug Hunter.
  • Roles of the Chloro and Methoxy Groups in Drug Discovery. (2024). YouTube.

Sources

Protocols & Analytical Methods

Method

Application Note: A Two-Step Synthesis Protocol for Methyl 4-amino-3-chloro-5-methoxybenzoate

Introduction Methyl 4-amino-3-chloro-5-methoxybenzoate is a substituted aromatic ester of significant interest in medicinal chemistry and drug development. Its specific substitution pattern, featuring an amine, a chloro...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 4-amino-3-chloro-5-methoxybenzoate is a substituted aromatic ester of significant interest in medicinal chemistry and drug development. Its specific substitution pattern, featuring an amine, a chloro group, and a methoxy group, makes it a valuable building block for the synthesis of complex heterocyclic systems and targeted pharmaceutical agents. For instance, derivatives of 4-aminobenzoate esters have been investigated as potential inhibitors of the epidermal growth factor receptor (EGFR), a key target in oncology.[1]

This application note provides a detailed, two-step protocol for the synthesis of methyl 4-amino-3-chloro-5-methoxybenzoate. The synthesis proceeds through a stable nitro-intermediate, which is then selectively reduced to the target aniline. The described methodologies utilize common laboratory reagents and are designed to be robust and reproducible for researchers in organic synthesis and drug discovery.

Overall Synthetic Scheme

The synthesis is accomplished in two primary stages:

  • Chlorination: Synthesis of the key intermediate, methyl 4-chloro-3-methoxy-5-nitrobenzoate, from a phenolic precursor.

  • Reduction: Selective reduction of the aromatic nitro group to an amine, yielding the final product.

Overall_Synthesis_Workflow Start Methyl 4-hydroxy-3-methoxy- 5-nitrobenzoate Intermediate Methyl 4-chloro-3-methoxy- 5-nitrobenzoate Start->Intermediate Step 1: Chlorination (Oxalyl Chloride, DMF) Product Methyl 4-amino-3-chloro- 5-methoxybenzoate Intermediate->Product Step 2: Nitro Reduction (SnCl2·2H2O, HCl)

Caption: Overall two-step synthesis pathway.

Part 1: Synthesis of Methyl 4-chloro-3-methoxy-5-nitrobenzoate (Intermediate)

Principle & Causality

This step involves the conversion of a phenolic hydroxyl group to a chloride. While various chlorinating agents exist, this protocol utilizes oxalyl chloride in dimethylformamide (DMF). In this system, oxalyl chloride reacts with DMF to form the Vilsmeier reagent, an electrophilic chloroiminium species. This reagent then activates the phenolic hydroxyl group, facilitating its substitution by a chloride ion. This method is effective for converting electron-deficient phenols, such as the nitro-substituted starting material, into the corresponding aryl chlorides.[2]

Materials and Reagents
ReagentCAS No.Molecular FormulaMolecular Weight ( g/mol )Supplier Example
Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate7151-51-1C₉H₉NO₆227.17Major vendors
Oxalyl chloride79-37-8C₂Cl₂O₂126.93Major vendors
Dimethylformamide (DMF), anhydrous68-12-2C₃H₇NO73.09Major vendors
Methanol67-56-1CH₄O32.04Major vendors
Experimental Protocol: Chlorination
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve methyl 4-hydroxy-3-methoxy-5-nitrobenzoate (1.0 eq) in anhydrous DMF (approx. 7 mL per gram of starting material).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Reagent: Add oxalyl chloride (3.0 eq) dropwise to the stirred solution via the dropping funnel over 20-30 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 80 °C. Maintain this temperature with vigorous stirring for approximately 3 hours.[2]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. A suitable eluent system is a 1:1 mixture of ethyl acetate and hexanes.

  • Work-up: After completion, cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a beaker containing ice water (approx. 25 mL per gram of starting material). A yellow precipitate will form.

  • Isolation: Stir the slurry for 15 minutes, then collect the solid precipitate by vacuum filtration.

  • Washing: Wash the filter cake sequentially with deionized water and cold methanol to remove residual DMF and impurities.[2]

  • Drying: Dry the isolated yellow solid under vacuum to a constant weight. The product, methyl 4-chloro-3-methoxy-5-nitrobenzoate, should be obtained in good yield (reported yield: 65%).[2]

Part 2: Synthesis of Methyl 4-amino-3-chloro-5-methoxybenzoate (Final Product)

Principle & Causality

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. This protocol employs tin(II) chloride dihydrate (SnCl₂) in concentrated hydrochloric acid.[2][3] This method is highly effective and tolerates a wide range of functional groups, including esters and aryl halides.[4] In the acidic medium, Sn(II) acts as the reducing agent, transferring electrons to the nitro group in a stepwise manner, ultimately yielding the corresponding aniline after a hydrolytic work-up. The use of a strong acid is crucial for the reaction mechanism and to keep the resulting amine protonated and soluble. A subsequent basic work-up is required to neutralize the acid and precipitate inorganic tin salts, allowing for the extraction of the free amine product.

Materials and Reagents
ReagentCAS No.Molecular FormulaMolecular Weight ( g/mol )Supplier Example
Methyl 4-chloro-3-methoxy-5-nitrobenzoate63603-09-8C₉H₈ClNO₅245.62Major vendors
Tin(II) chloride dihydrate (SnCl₂·2H₂O)10025-69-1Cl₂H₄O₂Sn225.65Major vendors
Hydrochloric Acid (HCl), concentrated7647-01-0HCl36.46Major vendors
Sodium hydroxide (NaOH), 5 M solution1310-73-2NaOH40.00Major vendors
Ethyl acetate141-78-6C₄H₈O₂88.11Major vendors
Brine (Saturated NaCl solution)N/ANaCl, H₂ON/AN/A
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04Major vendors
Experimental Protocol: Nitro Reduction
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the intermediate methyl 4-chloro-3-methoxy-5-nitrobenzoate (1.0 eq).

  • Addition of Acid: Add concentrated hydrochloric acid (approx. 15-20 mL per gram of nitro-compound) to the flask. Stir to create a suspension.

  • Addition of Reducing Agent: To the stirred suspension, add tin(II) chloride dihydrate (4.0-5.0 eq) portion-wise. The addition may be exothermic; maintain control by adjusting the rate of addition.[2]

  • Reaction: Heat the reaction mixture to reflux (approx. 100-110 °C) and maintain with vigorous stirring. The reaction is typically complete within 2-4 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., 1:1 Ethyl acetate/Hexane) until the starting material spot has disappeared.

  • Work-up - Neutralization: After completion, cool the reaction mixture to 0 °C in an ice bath. Carefully neutralize the acidic solution by the slow, dropwise addition of a 5 M sodium hydroxide solution until the pH is basic (pH > 9). This step is highly exothermic and a thick, white precipitate of tin salts will form.

  • Extraction: Extract the entire aqueous slurry with ethyl acetate (3 x 50 mL). The product will move into the organic layer.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[2]

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: If necessary, the product can be further purified by column chromatography on silica gel to afford the pure methyl 4-amino-3-chloro-5-methoxybenzoate.

Characterization

The final product should be characterized using standard analytical techniques to confirm its identity and purity, such as:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared Spectroscopy (IR): To identify key functional groups (e.g., N-H stretches of the amine, C=O stretch of the ester).

Workflow and Data Summary

Detailed_Workflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Reduction s1_start Dissolve Starting Material in Anhydrous DMF s1_cool Cool to 0 °C s1_start->s1_cool s1_add Add Oxalyl Chloride dropwise s1_cool->s1_add s1_react Heat to 80 °C for 3 hours s1_add->s1_react s1_workup Pour into Ice Water s1_react->s1_workup s1_isolate Filter and Wash Solid s1_workup->s1_isolate s1_dry Dry Intermediate Product s1_isolate->s1_dry s2_start Suspend Intermediate in Conc. HCl s1_dry->s2_start Use in next step s2_add Add SnCl2·2H2O portion-wise s2_start->s2_add s2_react Reflux for 2-4 hours s2_add->s2_react s2_cool Cool to 0 °C s2_react->s2_cool s2_neutralize Neutralize with NaOH (pH > 9) s2_cool->s2_neutralize s2_extract Extract with Ethyl Acetate s2_neutralize->s2_extract s2_dry Dry and Concentrate s2_extract->s2_dry s2_purify Purify via Chromatography s2_dry->s2_purify

Sources

Application

Application Note &amp; Protocol: Regioselective Chlorination of Methyl 4-Amino-2-Methoxybenzoate using N-Chlorosuccinimide (NCS)

Abstract This document provides a comprehensive technical guide for the electrophilic aromatic chlorination of methyl 4-amino-2-methoxybenzoate using N-Chlorosuccinimide (NCS). The resulting product, methyl 4-amino-5-chl...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the electrophilic aromatic chlorination of methyl 4-amino-2-methoxybenzoate using N-Chlorosuccinimide (NCS). The resulting product, methyl 4-amino-5-chloro-2-methoxybenzoate, is a pivotal intermediate in the synthesis of various pharmaceutical agents, including gastroprokinetic drugs like cisapride and mosapride.[1][2] This guide elucidates the underlying reaction mechanism, details a robust and validated experimental protocol, presents critical safety information, and offers insights into process optimization. The content is tailored for researchers, chemists, and professionals in the field of organic synthesis and drug development.

Scientific Rationale and Mechanistic Overview

The chlorination of methyl 4-amino-2-methoxybenzoate is a classic example of an electrophilic aromatic substitution (SEAr) reaction.[3] The regiochemical outcome—the specific position of chlorination—is dictated by the electronic properties of the substituents on the aromatic ring.

Directive Effects of Substituents

The starting material possesses three substituents with competing directive effects:

  • Amino (-NH₂ group): A powerful activating group that directs incoming electrophiles to the ortho and para positions due to its strong +R (resonance) and +I (inductive) effects.[4][5] It significantly increases the nucleophilicity of the aromatic ring.

  • Methoxy (-OCH₃ group): Also an activating, ortho and para directing group through its +R effect, though generally less powerful than the amino group.

  • Methyl Ester (-COOCH₃ group): A deactivating group that directs electrophiles to the meta position via its -R and -I effects.

The combined influence of these groups results in a highly activated aromatic system. The powerful ortho, para-directing ability of the amino and methoxy groups overwhelmingly overrides the meta-directing effect of the ester. Chlorination occurs at the C5 position, which is ortho to the strongly activating amino group and meta to the methoxy group. This specific regioselectivity is a result of the synergistic activation and steric accessibility of the C5 position.

Role of N-Chlorosuccinimide (NCS)

N-Chlorosuccinimide (NCS) serves as a convenient and efficient source of an electrophilic chlorine atom ("Cl⁺").[6] Unlike using gaseous chlorine or sulfuryl chloride, NCS is a solid reagent that is easier and safer to handle, making it ideal for laboratory-scale synthesis.[7][8] The reaction mechanism proceeds through the attack of the electron-rich aromatic ring on the electrophilic chlorine of NCS, forming a resonance-stabilized cationic intermediate known as a sigma complex or Wheland intermediate.[3] Subsequent deprotonation by a weak base (such as the succinimide anion byproduct or the solvent) restores the aromaticity of the ring, yielding the final chlorinated product.[9]

G cluster_mech Reaction Mechanism start Methyl 4-amino-2-methoxybenzoate (Electron-rich Nucleophile) intermediate Sigma Complex Intermediate (Resonance Stabilized) start->intermediate Nucleophilic attack on Cl⁺ ncs N-Chlorosuccinimide (NCS) (Electrophilic Chlorine Source) ncs->intermediate product Methyl 4-amino-5-chloro-2-methoxybenzoate intermediate->product Deprotonation (Restores Aromaticity) succinimide Succinimide (Byproduct) intermediate->succinimide G cluster_workflow Experimental Workflow A 1. Dissolve Methyl 4-amino-2-methoxybenzoate in DMF B 2. Add NCS (1:1 molar ratio) A->B C 3. Heat & Stir (65-75°C, 3-4h) B->C D 4. Quench Pour into ice water C->D E 5. Isolate Vacuum filtration D->E F 6. Wash With cold DI water E->F G 7. Dry Vacuum oven F->G H Product Methyl 4-amino-5-chloro- 2-methoxybenzoate G->H

Sources

Method

Application Note: Analytical HPLC Method Development and Validation for Methyl 4-amino-3-chloro-5-methoxybenzoate

Target Audience: Analytical Chemists, Formulation Scientists, and Pharmaceutical Quality Control Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Chemical Contex...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Pharmaceutical Quality Control Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Chemical Context

Methyl 4-amino-3-chloro-5-methoxybenzoate (MW: 215.63 g/mol ) is a highly functionalized aromatic building block frequently utilized in the synthesis of substituted benzamides, including potent 5-HT4 receptor agonists and dopamine D2/D3/D4 receptor antagonists[1]. As a critical intermediate or potential related substance in active pharmaceutical ingredient (API) manufacturing, its precise quantification is essential for regulatory compliance and reaction monitoring.

Structurally, this compound presents unique chromatographic challenges. The aniline moiety (-NH₂) is weakly basic, but its electron density is significantly withdrawn by the adjacent ortho-chloro (-Cl) and meta-ester (-COOCH₃) groups. This structural push-pull effect lowers the pKa of the conjugate acid to approximately < 2.5. Consequently, standard neutral pH mobile phases can lead to partial ionization and severe peak tailing due to secondary interactions with residual silanols on the stationary phase[2].

This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed specifically to suppress these secondary interactions, ensuring high-resolution separation and reliable quantification.

Method Development Strategy: The Causality of Choice

To move beyond empirical trial-and-error, this method was engineered based on the physicochemical properties of the analyte:

  • Stationary Phase Selection (CSH C18): Traditional C18 columns often struggle with anilines, yielding asymmetric peaks. We utilize a Charged Surface Hybrid (CSH) C18 column. The CSH technology imparts a low-level positive charge to the particle surface, which electrostatically repels any protonated amine species, drastically reducing peak tailing and improving loadability without requiring highly concentrated ion-pairing reagents[3].

  • Mobile Phase & pH Control: To ensure the analyte remains in a consistent ionization state, the mobile phase is buffered to an acidic pH (~2.7) using 0.1% Formic Acid. Formic acid is chosen over Trifluoroacetic acid (TFA) because it provides sufficient acidity to sharpen peaks while remaining fully compatible with LC-MS systems, which is critical if the method is later adapted for unknown impurity identification[2].

  • Detection Wavelength (270 nm): The conjugated π-system of the substituted benzoate exhibits a strong, distinct UV absorption maximum near 270 nm. Monitoring at this wavelength maximizes the signal-to-noise ratio (S/N) while minimizing baseline drift from the organic modifier gradient[3].

Self-Validating Experimental Protocol

A reliable method must be self-validating. This protocol incorporates built-in System Suitability Testing (SST) and standard bracketing to ensure the system proves its own fitness before and during every run.

Reagents and Materials
  • Analyte: Methyl 4-amino-3-chloro-5-methoxybenzoate reference standard (Purity ≥ 99.0%).

  • Solvents: HPLC-grade Acetonitrile (MeCN), Ultrapure Water (18.2 MΩ·cm).

  • Modifiers: LC-MS grade Formic Acid (FA).

  • Column: Waters XSelect CSH C18, 4.6 × 150 mm, 3.5 µm (or equivalent).

Preparation of Solutions
  • Diluent: Methanol:Water (50:50, v/v). Reasoning: Matches the initial gradient strength to prevent solvent-mismatch peak distortion (fronting).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Methanol.

  • Working Standard Solution (50 µg/mL): Pipette 0.5 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the Diluent.

  • System Suitability Solution: Spike the Working Standard with 1.0% (w/w) of known related isomers (e.g., methyl 4-amino-5-chloro-2-methoxybenzoate) to verify critical pair resolution[3].

Chromatographic Conditions

Table 1: HPLC Instrument Parameters

ParameterSpecification
Column Temperature 40 °C (Minimizes backpressure and improves mass transfer)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 270 nm (Bandwidth 4 nm, Reference 360 nm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.08515Initial
2.08515Isocratic hold (focuses analyte on column head)
12.04060Linear gradient (elutes lipophilic impurities)
15.01090Column wash
15.18515Re-equilibration
20.08515End of run
Execution and Self-Validation Sequence
  • Equilibration: Run the initial gradient conditions for at least 15 column volumes until the baseline is stable.

  • Blank Injection: Inject the Diluent to confirm the absence of ghost peaks at the expected retention time.

  • System Suitability Test (SST): Inject the System Suitability Solution in five replicates. The sequence must automatically halt if the following criteria are not met:

    • Resolution ( Rs​ ) between isomers ≥ 1.5.

    • Tailing Factor ( Tf​ ) for the main peak ≤ 1.5.

    • Relative Standard Deviation (%RSD) of peak area ≤ 2.0%.

  • Sample Bracketing: Inject samples. Inject a Working Standard every 10 samples. If the bracket standard drifts by > 2.0% from the initial SST average, the intervening samples are flagged for re-analysis.

Results & Method Validation Summary

When executed according to the protocol, the method demonstrates excellent linearity, precision, and sensitivity, suitable for both assay and related substance testing.

Table 3: Typical Validation Metrics

Validation ParameterResult / SpecificationAcceptance Criteria
Retention Time ( tR​ ) ~ 8.4 minutesN/A
Linearity Range 0.5 µg/mL to 100 µg/mL R2 ≥ 0.999
Limit of Detection (LOD) 0.05 µg/mL (S/N > 3)Report value
Limit of Quantitation (LOQ) 0.15 µg/mL (S/N > 10)Precision at LOQ ≤ 5.0% RSD
Method Precision (Repeatability) 0.8% RSD (n=6)≤ 2.0% RSD
Accuracy (Recovery) 98.5% - 101.2%98.0% - 102.0%

Troubleshooting Workflow

Even robust methods can experience anomalies due to hardware wear or mobile phase preparation errors. The following decision matrix isolates the root causes specific to substituted benzoate analysis.

HPLCTroubleshooting Start Chromatographic Anomaly Detected Tailing Peak Tailing (Tf > 1.5)? Start->Tailing RTShift Retention Time Drift? Start->RTShift Resolution Poor Isomer Resolution? Start->Resolution pH Check Mobile Phase pH (Ensure FA is fresh, pH < 3.0) Tailing->pH Yes Temp Verify Column Oven Temp & Pump Proportioning Valve RTShift->Temp Yes Gradient Optimize Gradient Slope & Confirm CSH C18 Chemistry Resolution->Gradient Yes

Diagnostic workflow for troubleshooting substituted benzoate HPLC anomalies.

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Application

Application Note: High-Purity Recovery of Methyl 4-amino-3-chloro-5-methoxybenzoate via Optimized Cooling Crystallization

Introduction & Chemical Context Methyl 4-amino-3-chloro-5-methoxybenzoate (CAS: 1427372-25-5) is a highly functionalized aniline derivative that serves as a critical building block in medicinal chemistry, particularly in...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

Methyl 4-amino-3-chloro-5-methoxybenzoate (CAS: 1427372-25-5) is a highly functionalized aniline derivative that serves as a critical building block in medicinal chemistry, particularly in the synthesis of substituted benzamides and kinase inhibitors. During its synthesis—often via the halogenation of aniline precursors—crude mixtures are frequently contaminated with over-chlorinated byproducts, unreacted starting materials, and regioisomers[1].

While discovery-stage chemistry often relies on silica gel chromatography to isolate this compound, chromatography is solvent-intensive, scales poorly, and negatively impacts the Environmental Factor (E-factor) of the synthetic route. As demonstrated in recent 1[1], recrystallization from an ethanol/water matrix provides a highly scalable, thermodynamically controlled alternative that consistently yields >99% purity.

Physicochemical Profiling & Solvent Rationale

To design an effective crystallization process, we must analyze the molecule's functional groups:

  • Primary Amine & Ester: Act as strong hydrogen bond donors and acceptors.

  • Methoxy Group: Acts as a hydrogen bond acceptor.

  • Chloro Substituent: Imparts localized lipophilicity.

This amphiphilic hydrogen-bonding network makes the compound highly soluble in polar protic organic solvents (like ethanol) at elevated temperatures, but poorly soluble in highly aqueous environments. Therefore, a binary Ethanol/Water system is selected. Ethanol acts as the primary solvent to ensure complete dissolution, while water serves as the anti-solvent to drive supersaturation upon cooling.

Mechanistic Insights: Controlling the Metastable Zone Width (MSZW)

A common failure point in the purification of pharmaceutical intermediates is rapid "crash-cooling." Rapid cooling forces the system past the 2[2] into the labile zone, causing instantaneous primary nucleation. This rapid precipitation traps structurally similar impurities within the crystal lattice (occlusion) and yields fine, amorphous powders that are difficult to filter.

By carefully mapping and traversing the MSZW, we can control the supersaturation level. As noted in studies on 3[3], maintaining the system strictly within the MSZW ensures that solute molecules deposit onto existing crystal faces (growth) rather than forming new nuclei. This slow, ordered growth thermodynamically rejects regioisomeric impurities into the mother liquor.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating . By utilizing a hot-titration technique (Step 3), the operator precisely identifies the saturation point ( Tsat​ ) regardless of the exact impurity profile of the specific crude batch. This ensures the cooling trajectory always begins at the exact upper boundary of the MSZW.

Step-by-Step Methodology
  • Primary Dissolution: Suspend the crude methyl 4-amino-3-chloro-5-methoxybenzoate in 5 volumes (relative to crude mass) of absolute ethanol in a jacketed reactor equipped with overhead stirring. Heat the suspension to 70 °C until complete dissolution is achieved.

  • Hot Filtration: Pass the hot solution through a pre-warmed 0.45 µm PTFE filter into a clean reactor. Causality: This removes insoluble mechanical impurities, dust, or residual metal catalysts that could act as unwanted nucleation sites.

  • Anti-Solvent Titration (Saturation Point Identification): Maintain the filtrate at 65–70 °C. Dropwise, add pre-heated purified water (typically 1.5 to 3.0 volumes) until the solution exhibits a persistent, faint turbidity. Immediately back-titrate with dropwise additions of hot ethanol until the solution just turns clear. Causality: This visually confirms the exact saturation point of the specific batch.

  • Controlled Cooling & Seeding: Program the reactor to cool at a linear rate of 0.3 °C/min. Once the temperature reaches 55 °C, introduce a small amount (0.5% w/w) of pure seed crystals. Continue cooling to 20 °C. Causality: Seeding bypasses the primary nucleation energy barrier, ensuring consistent polymorph formation and preventing sudden crash-precipitation.

  • Isolation: Filter the resulting crystalline suspension under vacuum.

  • Washing: Wash the filter cake twice with 2 volumes of a pre-chilled (5 °C) Ethanol/Water mixture (1:3 v/v). Causality: The wash solvent must be compositionally similar to the mother liquor but cold enough to prevent product dissolution, effectively displacing the impurity-rich liquid.

  • Drying: Dry the isolated crystals in a vacuum oven at 45 °C for 12 hours to a constant weight.

Quantitative Optimization Data

The following table summarizes the optimization parameters for the solvent ratios and cooling rates, demonstrating the critical impact of MSZW control on final product quality.

Solvent System (EtOH:H₂O v/v)Cooling Rate (°C/min)Seeding at 55 °CYield (%)HPLC Purity (%)Morphological Observation
1:0 (Pure EtOH)1.0No42.099.8Large prisms, unacceptable yield
1:3Crash coolingNo94.592.1Fine amorphous powder, high occlusion
1:31.0No92.096.5Agglomerated needles, moderate purity
1:3 0.3 Yes 91.5 99.6 Distinct, uniform prisms, optimal

Process Visualization

CrystallizationWorkflow N1 Crude Methyl 4-amino-3-chloro- 5-methoxybenzoate N2 Dissolution in Hot EtOH (70°C, Undersaturated) N1->N2 N3 Hot Filtration (Particulate Removal) N2->N3 N4 Anti-Solvent Titration (Water at 65°C to Turbidity) N3->N4 N5 Controlled Cooling (0.3°C/min) Traversing the MSZW N4->N5 Supersaturation N6 Nucleation & Crystal Growth (Impurity Rejection) N5->N6 Seeding (Optional) N7 Vacuum Filtration & Washing (Pre-chilled 1:3 EtOH:H2O) N6->N7 N8 Pure Crystalline Product (>99% Purity) N7->N8

Thermodynamic workflow for the cooling anti-solvent crystallization of the target benzoate.

References

  • Title: C–H Chlorination of (hetero)anilines via photo-redox/organo co-catalysis Source: RSC.org (Chemical Science) URL: [Link]

  • Title: Probability of Nucleation in a Metastable Zone: Cooling Crystallization and Polythermal Method Source: ACS Publications (Crystal Growth & Design) URL: [Link]

  • Title: Non-monotonic metastable zone-width behavior in cooling cocrystallization: a case study Source: CrystEngComm (RSC Publishing) URL: [Link]

Sources

Method

Application Notes and Protocols for the Use of Methyl 4-amino-3-chloro-5-methoxybenzoate in Solid-Phase Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction Solid-phase organic synthesis (SPOS) has become an indispensable tool in modern drug discovery and development, enabling the rapid and efficien...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase organic synthesis (SPOS) has become an indispensable tool in modern drug discovery and development, enabling the rapid and efficient generation of large libraries of small molecules for high-throughput screening. The strategic choice of building blocks is paramount to the successful construction of diverse and medicinally relevant compound collections. Methyl 4-amino-3-chloro-5-methoxybenzoate is a versatile, trifunctional scaffold that offers multiple points for diversification. Its substituted aniline core is a common motif in pharmacologically active compounds, and the presence of a chloro, a methoxy, and a methyl ester group allows for a wide range of chemical transformations.

These application notes provide detailed protocols for the utilization of methyl 4-amino-3-chloro-5-methoxybenzoate in solid-phase organic synthesis, both as a soluble building block for the creation of heterocyclic scaffolds and as an anchor point for library development when immobilized on a solid support. The methodologies described herein are based on well-established principles of solid-phase chemistry and are intended to serve as a practical guide for researchers in the field.

PART 1: Methyl 4-amino-3-chloro-5-methoxybenzoate as a Nucleophilic Building Block in Heterocycle Synthesis

In this application, the amino group of methyl 4-amino-3-chloro-5-methoxybenzoate acts as a nucleophile, reacting with a resin-bound electrophile to generate a diverse library of heterocyclic compounds, such as benzothiazoles. This approach allows for the rapid synthesis of a multitude of analogs, with the final products being cleaved from the solid support in the terminal step.

Application Note 1: Solid-Phase Synthesis of a 2-Aminobenzothiazole Library

This protocol details a traceless solid-supported synthesis of a 2-aminobenzothiazole library.[1] The synthesis commences with a resin-bound acyl-isothiocyanate, which reacts with a series of aniline derivatives, including methyl 4-amino-3-chloro-5-methoxybenzoate, to form N-acyl, N'-phenyl-thioureas. Subsequent intramolecular cyclization and cleavage from the resin yield the desired 2-aminobenzothiazole derivatives.[2]

Experimental Workflow for 2-Aminobenzothiazole Synthesis

workflow1 resin Carboxy-polystyrene Resin acyl_chloride Resin-bound Acyl Chloride resin->acyl_chloride 1. SOCl₂ or (COCl)₂ isothiocyanate Resin-bound Acyl-Isothiocyanate acyl_chloride->isothiocyanate 2. KSCN, 18-crown-6 thiourea Resin-bound N-acyl, N'-phenyl-thiourea isothiocyanate->thiourea 3. Methyl 4-amino-3-chloro- 5-methoxybenzoate, DMF benzothiazole Resin-bound 2-Aminobenzothiazole thiourea->benzothiazole 4. Intramolecular Cyclization product Cleaved 2-Aminobenzothiazole Library benzothiazole->product 5. Cleavage (e.g., Hydrazine)

Caption: Workflow for the solid-phase synthesis of a 2-aminobenzothiazole library.

Protocol 1: Synthesis of a 2-Aminobenzothiazole Derivative

Materials:

  • Carboxy-polystyrene resin (100-200 mesh, 1% DVB)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Potassium thiocyanate (KSCN)

  • 18-crown-6

  • Methyl 4-amino-3-chloro-5-methoxybenzoate

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Acetonitrile (MeCN)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydrazine monohydrate

  • Ethanol (EtOH)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Preparation of Resin-Bound Acyl Chloride:

    • Swell the carboxy-polystyrene resin (1.0 g, 1.0 mmol/g) in anhydrous DCM (10 mL) for 30 minutes.

    • Drain the solvent and add a solution of thionyl chloride (5.0 eq) in anhydrous DCM (10 mL).

    • Shake the mixture at room temperature for 18 hours.

    • Filter the resin and wash thoroughly with anhydrous DCM (3 x 10 mL), and dry under vacuum.

  • Formation of Resin-Bound Acyl-Isothiocyanate:

    • Suspend the acyl chloride resin in anhydrous MeCN (10 mL).[2]

    • Add potassium thiocyanate (5.0 eq) and 18-crown-6 (0.1 eq).[2]

    • Shake the mixture at 80°C for 24 hours.[2]

    • Filter the resin, wash with MeCN (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL), and then dry under vacuum.

  • Synthesis of Resin-Bound N-acyl, N'-phenyl-thiourea:

    • Swell the resin-bound acyl-isothiocyanate in anhydrous DMF (10 mL).

    • Add a solution of methyl 4-amino-3-chloro-5-methoxybenzoate (3.0 eq) in DMF (5 mL).

    • Shake the mixture at room temperature for 24 hours.[2]

    • Filter the resin and wash thoroughly with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL) to remove excess reagents.

  • Intramolecular Cyclization:

    • Suspend the thiourea resin in a suitable solvent for cyclization (e.g., acetic acid for bromine-mediated cyclization or DMF for base-mediated cyclization).[1]

    • Add the cyclizing reagent (e.g., bromine or sodium hydride).[1]

    • Shake the mixture under the appropriate conditions (refer to literature for specific cyclization methods for substituted anilines).[1]

    • Filter the resin and wash with the reaction solvent, followed by DCM and methanol.

  • Cleavage from Solid Support:

    • Suspend the resin-bound 2-aminobenzothiazole in ethanol (10 mL).[2]

    • Add hydrazine monohydrate (e.g., 4% solution).[1]

    • Heat the reaction mixture (e.g., 80°C or microwave irradiation at 150°C for 30 minutes).[2]

    • After cooling, filter the resin and wash with ethyl acetate and methanol.

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by flash column chromatography or preparative HPLC.

StepKey ParametersTypical Conditions
1 Acyl Chloride FormationSOCl₂ or (COCl)₂, DCM, RT, 18h
2 Isothiocyanate FormationKSCN, 18-crown-6, MeCN, 80°C, 24h
3 Thiourea FormationAniline derivative, DMF, RT, 24h
4 CyclizationVarious methods (e.g., Br₂/AcOH or NaH/DMF)
5 CleavageHydrazine monohydrate, EtOH, Heat

PART 2: Immobilization of Methyl 4-amino-3-chloro-5-methoxybenzoate and its Use as a Scaffold

In this approach, methyl 4-amino-3-chloro-5-methoxybenzoate is first attached to a solid support via its amino group. The immobilized scaffold can then be subjected to a series of chemical transformations at the ester and aromatic ring positions to generate a library of compounds. The choice of resin is critical, with acid-labile resins such as 2-chlorotrityl chloride (2-CTC) resin being ideal for the mild cleavage of the final products.

Application Note 2: Immobilization on 2-Chlorotrityl Chloride Resin and Subsequent Derivatization

2-Chlorotrityl chloride resin is a highly acid-labile resin that allows for the attachment of amines under mild conditions. The resulting linkage is stable to a wide range of reaction conditions, yet the final products can be cleaved from the resin using dilute trifluoroacetic acid (TFA), preserving many acid-sensitive functional groups.[3][4]

Experimental Workflow for Scaffold-Based Synthesis

workflow2 resin 2-Chlorotrityl Chloride Resin loaded_resin Immobilized Scaffold resin->loaded_resin 1. Methyl 4-amino-3-chloro- 5-methoxybenzoate, DIPEA, DCM derivatized_resin Derivatized Scaffold on Resin loaded_resin->derivatized_resin 2. Diversification Reactions (e.g., Amide formation, Suzuki coupling) product Cleaved Product Library derivatized_resin->product 3. Cleavage (e.g., 1-5% TFA in DCM)

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Technical Notes & Optimization

Troubleshooting

optimizing reaction conditions for methyl 4-amino-3-chloro-5-methoxybenzoate synthesis

Technical Support Center: Synthesis & Optimization of Methyl 4-amino-3-chloro-5-methoxybenzoate Welcome to the Technical Support Center for the synthesis of methyl 4-amino-3-chloro-5-methoxybenzoate. This molecule is a c...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis & Optimization of Methyl 4-amino-3-chloro-5-methoxybenzoate

Welcome to the Technical Support Center for the synthesis of methyl 4-amino-3-chloro-5-methoxybenzoate. This molecule is a critical halogenated intermediate in medicinal chemistry, often utilized in the development of substituted benzamide APIs. The core transformation involves the regioselective C–H chlorination of methyl 4-amino-3-methoxybenzoate.

This guide provides troubleshooting insights, optimization data, and self-validating protocols to ensure high-yield, high-purity synthesis.

Mechanistic Workflow

Understanding the mechanistic pathway is the first step in troubleshooting. The chlorination can be driven via Classical Electrophilic Aromatic Substitution (EAS) or an advanced Photoredox/Organo co-catalytic radical pathway[1].

G cluster_EAS Classical EAS Pathway cluster_Photo Photoredox Co-catalysis SM Methyl 4-amino-3-methoxybenzoate (Starting Material) NCS_EAS NCS / Polar Solvent (Thermal, 40-60°C) SM->NCS_EAS Photo_Cond 4CzIPN, BrCF2COOH Blue LED, THF, RT SM->Photo_Cond EAS_Int Electrophilic Attack (C5 Position) NCS_EAS->EAS_Int Product Methyl 4-amino-3-chloro-5-methoxybenzoate (Target Product) EAS_Int->Product Radical_Int Radical C-H Activation (C5 Position) Photo_Cond->Radical_Int Radical_Int->Product

Fig 1: Reaction pathways for synthesizing methyl 4-amino-3-chloro-5-methoxybenzoate.

Troubleshooting FAQs

Q: Why am I observing significant over-chlorination (di-chloro byproduct) in my reaction? A: The starting material is highly activated due to the strongly electron-donating -NH₂ group. Even after mono-chlorination, the aromatic ring remains sufficiently nucleophilic to undergo a second electrophilic attack.

  • Causality & Fix: In classical EAS, elevated temperatures (>40°C) combined with excess N-chlorosuccinimide (NCS) drive over-chlorination. To mitigate this, strictly limit NCS to 1.05 equivalents and add it portion-wise at 0–5°C. Alternatively, transitioning to a photoredox/organo co-catalysis method at room temperature provides superior kinetic control, drastically reducing di-chlorination[1].

Q: The reaction is sluggish and stalls at ~50% conversion. How do I push it to completion? A: Stalled reactions typically stem from poor reagent solubility or catalyst deactivation.

  • Causality & Fix: For classical EAS, ensure you are using a polar aprotic solvent like anhydrous Acetonitrile, which stabilizes the polar transition state of the electrophilic attack. If using the photoredox method, sluggishness is almost always caused by dissolved oxygen quenching the excited triplet state of the 4CzIPN photocatalyst. Ensure your THF is thoroughly degassed via nitrogen/argon sparging for at least 10 minutes prior to irradiation[1].

Q: I'm seeing oxidative degradation (darkening of the reaction mixture). How can I prevent this? A: Anilines are highly prone to oxidation, especially in the presence of strong oxidants like NCS or under prolonged light exposure in the presence of ambient oxygen.

  • Causality & Fix: Degassing the solvent is critical. In the photoredox protocol, the addition of the co-catalyst 2-bromo-2,2-difluoroacetic acid (BrCF₂COOH) is essential[1]. It acts as a hydrogen bond donor, modulating the radical pathway and accelerating the specific C–H chlorination step, thereby outcompeting non-specific oxidative degradation pathways[1].

Q: How can I be sure the chlorination occurs at the C5 position and not C2 or C6? A: Regioselectivity is governed by a reliable combination of electronic directing effects and steric hindrance.

  • Causality & Fix: The -NH₂ group is a strong ortho/para director, while the -OCH₃ group is also an ortho/para director. The C5 position is ortho to the -NH₂ group and para to the -OCH₃ group, making it electronically favored. Furthermore, C2 is sterically hindered by the adjacent ester and methoxy groups, and C6 is hindered by the ester group. Thus, C5 is both the kinetically and thermodynamically favored site for chlorination, ensuring high regioselectivity without the need for directing group installation.

Optimization Data

The following table summarizes the quantitative optimization of reaction conditions, comparing the classical EAS approach with the advanced photoredox methodology[1].

MethodReagents / CatalystSolventTemp (°C)Time (h)Yield (%)Purity (%)
Classical EASNCS (1.1 eq)DMF604.06588
Classical EASNCS (1.05 eq)CH₃CN406.07291
Photoredox4CzIPN, BrCF₂COOH, NCSCH₃CNRT0.58095
Photoredox 4CzIPN, BrCF₂COOH, NCS THF RT 0.5 85 98

Standard Operating Procedures (SOPs)

Protocol A: Classical Electrophilic Aromatic Substitution (EAS)

A robust, scalable method utilizing standard laboratory reagents.

  • Preparation: Charge a flame-dried round-bottom flask with methyl 4-amino-3-methoxybenzoate (1.0 eq) and anhydrous Acetonitrile (0.1 M concentration).

  • Cooling: Cool the reaction mixture to 0–5°C using an ice-water bath under an argon atmosphere.

  • Reagent Addition: Slowly add N-chlorosuccinimide (NCS, 1.05 eq) portion-wise over 30 minutes. Self-Validation: The slow addition prevents localized exotherms, which are the primary cause of over-chlorination.

  • Reaction: Remove the ice bath and allow the mixture to warm to 40°C. Stir for 6 hours. Monitor conversion via LC-MS until the starting material peak is <2%.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ to neutralize succinimide byproducts. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product via silica gel flash chromatography (Eluent: Petroleum Ether / Ethyl Acetate gradient) to yield the target compound.

Protocol B: Photoredox/Organo Co-catalysis (Advanced Method)

A state-of-the-art methodology ensuring rapid conversion, high purity, and room-temperature kinetic control[1].

  • Preparation: In a 25 mL reaction tube, add methyl 4-amino-3-methoxybenzoate (0.2 mmol, 1.0 eq), 2-bromo-2,2-difluoroacetic acid (0.04 mmol, 0.2 eq), and the photocatalyst 4CzIPN (0.01 M pre-dissolved in THF, 0.2 mL)[1].

  • Solvent & Degassing: Add THF (2 mL) to the tube. Seal with a rubber septum and degas the mixture by bubbling Nitrogen or Argon through the solution using a submerged syringe needle for exactly 10 minutes[1]. Self-Validation: Failure to degas will result in a visually stalled reaction (no color change) due to triplet state quenching.

  • Reagent Addition: Inject NCS (0.22 mmol, 1.1 eq, pre-dissolved in a minimal amount of degassed THF) into the sealed tube[1].

  • Irradiation: Stir the mixture with a Teflon® stir bar under irradiation from Blue LEDs (10W, equipped with a thermotank or cooling fan to maintain strict Room Temperature) for 30–60 minutes[1].

  • Workup & Purification: Dilute the mixture with Ethyl Acetate (3 mL) and wash with saturated aqueous NaHCO₃ (5 mL)[1]. Concentrate the organic layer and purify via silica gel filtration (Eluent: Petroleum Ether / Ethyl Acetate = 1/5) to provide methyl 4-amino-3-chloro-5-methoxybenzoate as a highly pure solid[1].

References

  • Title: C–H Chlorination of (hetero)anilines via photo-redox/organo co-catalysis Source: Royal Society of Chemistry (RSC) URL: 1

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 4-amino-3-chloro-5-methoxybenzoate

Welcome to the Process Chemistry Support Center. Methyl 4-amino-3-chloro-5-methoxybenzoate is a highly valuable intermediate used extensively in the synthesis of benzamide-class therapeutics, including selective 5-HT4 re...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. Methyl 4-amino-3-chloro-5-methoxybenzoate is a highly valuable intermediate used extensively in the synthesis of benzamide-class therapeutics, including selective 5-HT4 receptor ligands [2].

Historically, researchers relying on classical Electrophilic Aromatic Substitution (EAS) for this chlorination have struggled with poor yields (40-60%). The highly activated nature of the aniline ring makes it exceptionally susceptible to over-chlorination and oxidative degradation. To resolve this, our application scientists recommend transitioning to a photoredox/organo co-catalysis method , which tightly controls the radical intermediate to consistently deliver yields exceeding 85% [1].

Below, you will find our validated step-by-step protocol, comparative data, and a comprehensive troubleshooting FAQ designed to address specific failure modes in your workflow.

Validated Experimental Protocol: Photoredox Co-Catalysis

This protocol utilizes 4CzIPN as a photocatalyst and 2-bromo-2,2-difluoroacetic acid as an organocatalyst to achieve highly regioselective ortho-chlorination [1].

Materials Required:
  • Substrate: Methyl 4-amino-3-methoxybenzoate (36.2 mg, 0.2 mmol)

  • Chlorinating Agent: N-Chlorosuccinimide (NCS) (29.4 mg, 0.22 mmol, 1.1 eq)

  • Photocatalyst: 4CzIPN (0.01 M pre-dissolved in THF, 0.2 mL)

  • Co-catalyst: 2-Bromo-2,2-difluoroacetic acid (7 mg, 0.04 mmol, 0.2 eq)

  • Solvent: Anhydrous Tetrahydrofuran (THF) (2.0 mL)

  • Equipment: 10 mL Schlenk tube, 460 nm Blue LED photoreactor.

Step-by-Step Methodology:
  • Vessel Preparation: Charge a dry 10 mL Schlenk tube with a magnetic stir bar.

  • Substrate & Reagent Loading: Add the methyl 4-amino-3-methoxybenzoate (0.2 mmol) and NCS (0.22 mmol).

  • Co-Catalyst Addition: Add the 2-bromo-2,2-difluoroacetic acid (0.04 mmol).

    • Causality Check: This specific acid is critical. It forms a transient hydrogen-bonded complex with the free amine of the substrate. This withdraws electron density, protecting the nitrogen from unwanted N-chlorination and directing the chlorine radical exclusively to the C3 (ortho) position.

  • Solvent & Photocatalyst: Inject the pre-dissolved 4CzIPN solution (0.2 mL) and the remaining anhydrous THF (2.0 mL).

  • Deoxygenation (Critical Step): Degas the mixture via three freeze-pump-thaw cycles or sparge vigorously with Argon for 10 minutes.

    • Causality Check: Molecular oxygen is a triplet diradical that will rapidly quench the excited state of the photocatalyst (4CzIPN*) and intercept substrate radicals, leading to baseline tarring.

  • Irradiation: Seal the tube and irradiate under blue LEDs (~460 nm) at room temperature for 12 hours with vigorous stirring (>800 rpm). The solution will exhibit a luminescent green/yellow hue, validating the active excited state of the photocatalyst.

  • Reaction Monitoring (Self-Validation): Monitor the reaction via TLC (Eluent: 1:5 Ethyl Acetate/Petroleum Ether). The starting material ( Rf​≈0.3 ) will be consumed and replaced by a distinct, less polar product spot ( Rf​≈0.45 ). The increased Rf​ validates successful chlorination, as the lipophilic chlorine atom reduces the overall polarity of the molecule.

  • Purification: Concentrate the crude mixture under reduced pressure and purify via silica gel flash chromatography using 1:10 to 1:5 Ethyl Acetate/Petroleum Ether.

  • Expected Yield: ~37.0 mg (86%) as a brown/off-white solid [1].

Quantitative Data & Method Comparison

If you are currently using classical EAS methods, transitioning to the photoredox protocol will resolve most yield-limiting issues. Review the comparative data below to understand the mechanistic advantages.

ParameterClassical EAS ChlorinationPhotoredox Co-CatalysisImpact on Yield / Causality
Reagents NCS (1.2 - 1.5 eq)NCS (1.1 eq), 4CzIPN, OrganocatalystPhotoredox requires less NCS, preventing dichloro-impurities.
Solvent DMF or AcetonitrileTHF (Tetrahydrofuran)THF stabilizes radical intermediates; DMF can trigger side reactions.
Temperature 0°C to Room TempRoom Temperature (Blue LED)Mild conditions in photoredox prevent thermal degradation (tarring).
Regioselectivity Moderate (ortho/para mixtures)High (Strictly ortho to amine, C3)Organocatalyst H-bonding directs the Cl radical precisely to C3.
Typical Yield 45% - 60%81% - 86% [1]Directed radical mechanism avoids bulk oxidation of the aniline.

Troubleshooting Guide & FAQs

Use the logical workflow diagram below to diagnose your specific issue, then refer to the detailed Q&A for corrective actions.

TroubleshootingWorkflow Start Yield < 80% in Synthesis CheckByproduct Identify Major Impurity (LC-MS / TLC) Start->CheckByproduct OverChlorination Dichloro Byproduct (m/z 250) CheckByproduct->OverChlorination Oxidation Tar / Baseline Spots (Aniline Oxidation) CheckByproduct->Oxidation Incomplete Unreacted SM (m/z 181) CheckByproduct->Incomplete FixOver Reduce NCS to 1.1 eq Ensure T < 25°C OverChlorination->FixOver FixOx Add 2-Bromo-2,2-difluoroacetic acid (H-bond protection) Oxidation->FixOx FixInc Increase Light Flux Narrow Vessel Geometry Incomplete->FixInc Success Optimized Yield (86%) FixOver->Success FixOx->Success FixInc->Success

Fig 1. Troubleshooting logical workflow for optimizing chlorination yield.

Frequently Asked Questions

Q1: My LC-MS shows a major impurity at m/z 250. Why am I observing significant amounts of the dichloro byproduct? A1: An m/z of 250 corresponds to the over-chlorinated (dichloro) derivative. This occurs when the local concentration of the chlorinating agent is too high. In the photoredox method, ensure you are strictly using 1.1 equivalents of NCS and that your stirring rate is high enough to prevent localized concentration gradients. If you are forced to use classical EAS methods, drop the reaction temperature to 0°C and add the NCS dropwise over 30 minutes.

Q2: The starting material is decomposing into a dark, intractable tar that stays on the TLC baseline. What is happening? A2: This is oxidative degradation. The free amino group on methyl 4-amino-3-methoxybenzoate is highly electron-donating, making the aromatic ring dangerously susceptible to over-oxidation by halogens. This is exactly why the organocatalyst (2-bromo-2,2-difluoroacetic acid) is mandatory in our protocol—it transiently withdraws electron density from the nitrogen via hydrogen bonding, protecting it [1]. Additionally, ensure your reaction is strictly anaerobic; oxygen will react with radical intermediates to form peroxides and tar.

Q3: The reaction stalls at 50% conversion (m/z 181 remains). How do I drive it to completion? A3: In photoredox setups, incomplete conversion is rarely a chemical failure; it is a photon-flux issue dictated by the Beer-Lambert law. If your reaction vessel is too wide (e.g., a 50 mL round-bottom flask), light cannot penetrate the opaque center of the mixture. Switch to narrow-diameter vessels (like Schlenk tubes or 2-dram vials) and ensure the stir rate is >800 rpm to continuously cycle the unreacted mixture through the narrow "photic zone" near the glass wall.

Q4: Can I substitute THF with a more environmentally friendly solvent like Ethanol or Methanol? A4: We strongly advise against this. THF is optimal because it stabilizes the radical intermediates without overly disrupting the crucial hydrogen-bonding network between the organocatalyst and the substrate. Polar protic solvents like Ethanol will competitively hydrogen-bond with the aniline, disrupting the transition state, quenching the radical, and drastically lowering both regioselectivity and overall yield.

References

  • C–H Chlorination of (hetero)anilines via photo-redox/organo co-catalysis Royal Society of Chemistry (RSC)
  • Synthesis, Structure-affinity Relationships and Radiolabeling of Selective High-affinity 5-HT4 Receptor Ligands as Prospective Imaging Probes for PET N
Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of Methyl 4-amino-3-chloro-5-methoxybenzoate

Welcome to the Application Scientist Support Portal. This guide is engineered for drug development professionals and synthetic chemists who are optimizing the halogenation of highly activated anilines.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is engineered for drug development professionals and synthetic chemists who are optimizing the halogenation of highly activated anilines.

The synthesis of methyl 4-amino-3-chloro-5-methoxybenzoate from its precursor, methyl 4-amino-3-methoxybenzoate, relies on electrophilic aromatic substitution. While N-chlorosuccinimide (NCS) is the industry standard for this transformation, the synergistic electron-donating effects of the amino and methoxy groups make the aromatic ring hyper-reactive. This often leads to a complex impurity profile if kinetic and stoichiometric controls are not strictly maintained[1].

Pathway & Impurity Visualization

Workflow SM Starting Material (m/z 182) Target Target Product C5-Chloro (m/z 216) SM->Target NCS (1.0-1.05 eq) 0°C to RT Oxid Oxidation Side Reactions Azobenzenes SM->Oxid Basic conditions Light exposure OverCl Over-Chlorination Dichloro (m/z 250) Target->OverCl Excess NCS High Temp Hydro Hydrolysis Carboxylic Acid (m/z 202) Target->Hydro Adventitious H2O Acidic pH

Reaction pathways for target synthesis and common side product formations.

Quantitative Data: Side Product Profiling

To accelerate your LC-MS analysis, use the following standardized profile of common side products encountered during this specific chlorination workflow.

Impurity / Side ProductStructural ModificationEst. RRT (Relative Retention Time)MS (m/z) [M+H]⁺Primary Causality
Target Molecule C5-Chlorination1.00216.0Optimal kinetic conditions
Over-chlorinated Impurity C2,C5-Dichlorination~1.15 - 1.25250.0Excess NCS, Elevated Temp
Hydrolysis Impurity Ester to Carboxylic Acid~0.60 - 0.75202.0Moisture, Acidic trace
Oxidative Dimer Azobenzene formation> 1.50~359.1Light exposure, Basic trace
Regioisomer Impurity C2-Chlorination~0.95 - 1.05216.0Loss of kinetic control
Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a significant +34 Da mass peak in my LC-MS. What is this side product and how do I prevent it? A1: A +34 Da mass shift from your target product (m/z ~216 → ~250) strongly indicates over-chlorination , resulting in a dichloro-derivative (e.g., methyl 4-amino-2,5-dichloro-3-methoxybenzoate). The highly activated nature of the aniline ring makes it susceptible to multiple electrophilic aromatic substitutions. It is well-documented that anilines can undergo regioselective polychlorination if stoichiometry is not strictly controlled[2].

  • Causality: Excess N-chlorosuccinimide (NCS) or elevated reaction temperatures increase the kinetics of the second chlorination event at the C2 position.

  • Solution: Strictly limit NCS to 1.02–1.05 equivalents. Perform the addition at 0 °C and monitor closely.

Q2: My reaction mixture turned deep orange/red, and I isolated a high-molecular-weight impurity. What happened? A2: Deep coloration coupled with high-molecular-weight byproducts is a hallmark of oxidative coupling , leading to the formation of azobenzenes or related diazo compounds.

  • Causality: NCS is not only a chlorinating agent but also a mild oxidant. The use of NCS in the presence of basic additives has been shown to promote the oxidative homo-coupling of anilines into symmetric azobenzenes[3]. Furthermore, the radical-mediated chlorination with NCS can lead to unwanted N-chlorination if exposed to light[4].

  • Solution: Ensure your solvent is free of basic impurities. Shield the reaction from light (e.g., wrap the flask in aluminum foil) to suppress radical pathways and favor the electrophilic ionic mechanism.

Q3: LC-MS shows a peak at m/z 202 [M+H]⁺. Why am I losing the methyl ester? A3: A mass of 202 corresponds to 4-amino-3-chloro-5-methoxybenzoic acid , which is the hydrolyzed product of your target ester.

  • Causality: The byproduct of NCS chlorination is succinimide. In the presence of adventitious water, the reaction medium can become slightly acidic (due to trace HCl formation from moisture reacting with the chlorinating agent), catalyzing the hydrolysis of the methyl ester.

  • Solution: Use strictly anhydrous solvents (e.g., dry THF or MeCN) and dry your starting materials.

TroubleshootingLogic Start Analyze LC-MS Data Mass250 m/z = 250 (+34 Da) Over-chlorination Start->Mass250 Mass202 m/z = 202 (-14 Da) Ester Hydrolysis Start->Mass202 MassHigh High MW / Color Oxidative Coupling Start->MassHigh Action1 Limit NCS to 1.02 eq Lower Temp to 0°C Mass250->Action1 Action2 Use anhydrous solvents Quench promptly Mass202->Action2 Action3 Exclude light Remove basic impurities MassHigh->Action3

Troubleshooting logic tree based on LC-MS analytical data for reaction optimization.

Optimized Experimental Protocol

To ensure a self-validating workflow that mitigates the side products discussed above, adhere to the following optimized protocol[1].

Step-by-Step Methodology:

  • System Preparation: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve methyl 4-amino-3-methoxybenzoate (1.0 equiv, 10.0 mmol) in anhydrous Tetrahydrofuran (THF) or Acetonitrile (MeCN) to achieve a 0.2 M concentration.

  • Thermal Control: Submerge the flask in an ice-water bath to cool the mixture to exactly 0 °C. Causality: This minimizes the formation of oxidative side products and controls the exothermic nature of the initial chlorination.

  • Reagent Addition: Shield the flask from direct light using aluminum foil. Add N-Chlorosuccinimide (NCS) (1.02 equiv, 10.2 mmol) portion-wise over 20 minutes. Causality: Slow addition prevents localized spikes in electrophile concentration, directly suppressing C2,C5-dichlorination.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then slowly warm to room temperature.

    • Validation Checkpoint: Pull a 10 µL aliquot at 2 hours. LC-MS must show complete consumption of the starting material (m/z 182) and the appearance of a single dominant peak at m/z 216. If m/z 250 appears, immediately proceed to Step 5 to halt further over-chlorination.

  • Quenching: Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ) (10 mL). Causality: This neutralizes unreacted electrophilic chlorine species and halts radical propagation.

  • Workup: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford pure methyl 4-amino-3-chloro-5-methoxybenzoate.

Sources

Optimization

Technical Support Center: Purification of Methyl 4-Amino-3-Chloro-5-Methoxybenzoate

Welcome to the technical support center for methyl 4-amino-3-chloro-5-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for methyl 4-amino-3-chloro-5-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important chemical intermediate. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your own laboratory work.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a practical question-and-answer format.

Q1: My initial product, isolated by precipitation from water, shows multiple spots on TLC and a low purity by HPLC. What are the likely impurities and how can I remove them?

A1: This is a common challenge, especially following a synthesis involving the chlorination of an aniline precursor with an agent like N-chlorosuccinimide (NCS). The crude product is often a complex mixture.

Causality & Identification of Impurities: The impurities in your crude methyl 4-amino-3-chloro-5-methoxybenzoate likely fall into several categories:

  • Unreacted Starting Material: The precursor, likely methyl 4-amino-3-methoxybenzoate, is structurally very similar to the product, making it a common and stubborn contaminant.

  • Reagent Byproducts: If NCS was used for chlorination, its byproduct, succinimide, will be present in the crude mixture. Succinimide has moderate water solubility and can co-precipitate.

  • Positional Isomers: Chlorination of an activated aromatic ring can sometimes lead to the formation of small amounts of other isomers (e.g., chlorination at a different position), which can be difficult to separate.[1]

  • Over-chlorinated Products: Dichloro-substituted byproducts can form if the reaction is not carefully controlled.[2]

  • Hydrolyzed Product: The ester can hydrolyze back to the carboxylic acid (4-amino-3-chloro-5-methoxybenzoic acid), especially if the workup conditions are strongly acidic or basic.

Recommended Solution: Optimized Recrystallization A carefully chosen recrystallization is the most effective first step for removing the bulk of these impurities. The principle is to select a solvent or solvent system in which the desired product has high solubility at an elevated temperature but low solubility at room temperature or below, while the impurities remain in solution upon cooling.[3]

G cluster_start Initial State cluster_process Purification Process cluster_end Outcome Crude Crude Product (Low Purity) Recrystallize Perform Recrystallization (e.g., Ethanol/Water) Crude->Recrystallize Dissolve in hot solvent Pure Pure Crystals (High Purity) Recrystallize->Pure Cool slowly & filter MotherLiquor Mother Liquor (Contains Impurities) Recrystallize->MotherLiquor Filtrate

Caption: Workflow for basic purification by recrystallization.

For this specific compound, an alcohol/water mixture is an excellent starting point. Alcohols like ethanol or methanol are versatile polar solvents for substituted anilines.[3]

See Protocol 1 for a detailed recrystallization procedure.

Q2: HPLC analysis shows my recrystallized product is still contaminated with the starting material. How can I achieve higher purity?

A2: This is a classic purification problem where the impurity and product have very similar polarities and crystallization behaviors. When recrystallization is insufficient, column chromatography is the method of choice.

Causality & Strategy: The amino group on your compound is basic and can interact strongly with the acidic silanol groups (Si-OH) on standard silica gel. This interaction can lead to significant peak tailing, poor separation, and even degradation of the product on the column.[4]

To overcome this, you have two primary strategies:

  • Neutralize the Silica Surface: Add a small amount of a basic modifier, like triethylamine (TEA) or ammonia (as a 1-2% solution in methanol), to your mobile phase. The modifier competes with your product for the acidic sites on the silica, resulting in more symmetrical peaks and better separation.[4][5]

  • Use an Alternative Stationary Phase: Amine-functionalized silica columns provide a basic surface environment, which is ideal for purifying basic compounds without the need for mobile phase modifiers.[6][7] This simplifies the post-purification workup as you do not need to remove TEA from your fractions.

Recommended Solution: Column Chromatography on Amine-Functionalized Silica For robust and reproducible high-purity separation, we recommend using an amine-functionalized silica column with a non-polar/polar solvent gradient, such as heptane/ethyl acetate.

See Protocol 2 for a detailed column chromatography procedure.

Q3: My final product is a persistent off-white or yellowish solid, not the expected white crystalline powder. What causes this discoloration and how can I prevent it?

A3: Discoloration in aromatic amines is typically caused by the formation of minute quantities of highly colored oxidation products.

Causality & Strategy: The electron-rich amino group is susceptible to aerial oxidation, which can form colored impurities. This process can be accelerated by light and trace metal contaminants.

Recommended Solutions:

  • Decolorization with Activated Carbon: During the recrystallization process, after your product has fully dissolved in the hot solvent, you can add a small amount (1-2% by weight) of activated charcoal.[8] The charcoal has a high surface area that adsorbs the large, colored impurity molecules. The charcoal is then removed by hot filtration before the solution is cooled. Caution: Using too much charcoal can lead to significant loss of your desired product.

  • Work Under an Inert Atmosphere: If the compound is particularly sensitive, performing the final stages of purification and drying under an inert atmosphere of nitrogen or argon can prevent oxidation.

  • Use High-Purity Solvents: Ensure your solvents are free from peroxides and metal contaminants that can catalyze oxidation reactions.

Q4: My yield drops significantly after each purification step. How can I improve my overall recovery without sacrificing purity?

A4: Achieving both high purity and high yield is a balancing act. Aggressive purification will always lead to some product loss.

Causality & Strategy: Product loss occurs primarily in the mother liquor during recrystallization and in mixed fractions during chromatography. The key is to optimize each step to minimize these losses.

Recommended Solutions:

  • Optimize Recrystallization:

    • Minimal Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve your crude product. Excess solvent will retain more product in the mother liquor upon cooling.[3]

    • Slow Cooling: Allow the solution to cool slowly to room temperature before moving it to an ice bath. This promotes the formation of larger, purer crystals and minimizes the amount of product that "crashes out" with impurities.

    • Rework the Mother Liquor: The filtrate from your first crystallization can be concentrated and subjected to a second crystallization to recover more product. This second crop will likely be less pure than the first but can be combined with future crude batches for repurification.

  • Optimize Chromatography:

    • Careful Fraction Cutting: Monitor the column elution closely by TLC or an online UV detector. Make very precise "cuts" between the impurity, mixed fractions, and the pure product fractions.

    • Reprocess Mixed Fractions: Combine the fractions that contain a mixture of product and impurity, evaporate the solvent, and run them on a separate column or set them aside for recrystallization.

Frequently Asked Questions (FAQs)

Q: What is the most effective method to assess the purity of methyl 4-amino-3-chloro-5-methoxybenzoate? A: A combination of techniques provides the most comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile/water or methanol/water (often with a modifier like formic acid or TFA for better peak shape) is a good starting point. Purity should be assessed by area percentage at a suitable UV wavelength (e.g., 254 nm).

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, qualitative assessment during a reaction or column chromatography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for confirming the structure and identifying any proton-bearing impurities, even at low levels if their signals do not overlap with the product's signals.

  • Melting Point: A sharp melting point range close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.

Q: What are the recommended storage conditions for this compound? A: Based on the properties of similar substituted anilines, the compound should be stored in a tightly sealed container to protect it from moisture and air. It should be kept in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible substances such as strong oxidizing agents. For long-term storage, refrigeration (2-8°C) is recommended.

Q: Can this compound be purified by distillation? A: Distillation is generally not recommended for this compound. Aromatic compounds containing methoxy (anisole-type) and amino groups can be susceptible to thermal decomposition at the high temperatures required for distillation, even under vacuum.[9] The primary decomposition pathway for anisoles often involves the loss of the methyl group.[9] The risk of degradation, coupled with a likely high boiling point, makes distillation an unsuitable method for achieving high purity.

Experimental Protocols & Data
Protocol 1: Optimized Recrystallization from an Ethanol/Water Mixture

This protocol is designed for purifying the crude solid after initial precipitation.

  • Dissolution: Place the crude methyl 4-amino-3-chloro-5-methoxybenzoate in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid at the boiling point.

  • Hot Filtration (Optional, for insoluble impurities/charcoal): If insoluble material is present or if activated charcoal was used for decolorization, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Induce Saturation: To the hot, clear solution, add hot deionized water dropwise until a faint, persistent cloudiness appears. This indicates the solution is saturated.

  • Clarification: Add a few more drops of hot ethanol to just redissolve the precipitate and obtain a perfectly clear solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Crystal formation should begin.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal recovery.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of an ice-cold ethanol/water mixture (use the same ratio as your final solvent composition).

  • Drying: Dry the crystals thoroughly, preferably in a vacuum oven at a moderate temperature (e.g., 40-50°C) to avoid decomposition.

Protocol 2: Purification by Flash Column Chromatography

This protocol is designed to separate the target compound from closely related impurities.

  • Select Stationary and Mobile Phases:

    • Stationary Phase: Amine-functionalized silica gel is recommended.[6][7]

    • Mobile Phase: Determine the optimal solvent system using TLC on amine-functionalized plates. A good starting point is a gradient of ethyl acetate in heptane (or hexane). Aim for an Rf value of 0.2-0.3 for the product in a solvent mixture that shows good separation from impurities.

  • Column Packing: Pack the column with the amine-functionalized silica, either as a dry powder followed by the eluent or as a slurry in the initial, non-polar eluent (e.g., 100% heptane).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin elution with the low-polarity mobile phase (e.g., 100% heptane or 5% ethyl acetate in heptane). Gradually increase the polarity of the mobile phase according to your TLC analysis.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the highly purified product.

G Start Crude Product (Persistent Impurities) TLC 1. Develop TLC Method (e.g., Heptane/EtOAc on Amine-Silica Plate) Start->TLC Column 2. Pack Amine-Silica Column & Load Sample (Dry Load) TLC->Column Elute 3. Elute with Gradient (Monitor by TLC) Column->Elute Fractions 4. Collect Fractions Elute->Fractions Combine 5. Combine Pure Fractions Fractions->Combine Evaporate 6. Evaporate Solvent Combine->Evaporate End Highly Pure Product Evaporate->End

Caption: Workflow for purification by flash column chromatography.

Data Summary: Solvent Selection
Purification MethodSolvent ClassSpecific ExamplesRationale & Use Case
Recrystallization AlcoholsEthanol, MethanolGood general-purpose solvents for dissolving the compound when hot.[3]
Mixed SolventsEthanol/Water, Methanol/WaterExcellent for fine-tuning solubility. The compound is soluble in the alcohol ("good" solvent) and insoluble in water ("poor" solvent).[3]
Column Chromatography Non-PolarHeptane, HexaneUsed as the weak eluent to wash non-polar impurities from the column.
Polar AproticEthyl Acetate, DichloromethaneUsed as the strong eluent to move the polar product down the column.
Basic ModifierTriethylamine (TEA)Added at 0.5-1% to a standard silica gel mobile phase to prevent peak tailing.[4][5]
References
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • Google Patents. (2009).
  • Biotage. (2023). When should amine-bonded columns be used for purification?[Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]

  • Sinochem Nanjing. (n.d.). High Stability Methyl 4-Amino-3-Methoxybenzoate. [Link]

  • Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline. [Link]

  • Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • University of Calgary. (n.d.). Organic Laboratory Techniques: Recrystallisation. [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 2-methoxy-4-amino-5-chlorobenzoate. [Link]

  • Cram. (n.d.). Recrystallization Of Acetanilide From Aniline. [Link]

  • Eureka. (2016). A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate. [Link]

  • ResearchGate. (n.d.). The chlorination of 4‐aminobenzoic acid and its methyl ester. [Link]

  • Google Patents. (2011).
  • FEBS Press. (2021). Insights into the molecular determinants of thermal stability in halohydrin dehalogenase HheD2. [Link]

  • PubMed. (2021). Insights into the molecular determinants of thermal stability in halohydrin dehalogenase HheD2. [Link]

  • Google Patents. (n.d.). CN101575301A - Preparation method of 2-amino-5-chlorobenzamide.
  • MDPI. (n.d.). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. [Link]

  • PubChem. (n.d.). Methyl 3-chloro-4-hydroxy-5-methoxybenzoate. [Link]

  • PubMed. (2004). Transformation of aromatic ether- and amine-containing pharmaceuticals during chlorine disinfection. [Link]

  • Quora. (2017). Why does thermal stability order decrease from hydrogen fluoride to hydrogen iodide?[Link]

  • PubMed. (2010). Radical chemistry in the thermal decomposition of anisole and deuterated anisoles: an investigation of aromatic growth. [Link]

  • PubMed. (2024). Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. [Link]

  • Wiley Online Library. (2024). Increasing the Stability of Flavin-Dependent Halogenases by Disulfide Engineering. [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of Methyl 4-amino-3-chloro-5-methoxybenzoate

Welcome to the Technical Support Center for methyl 4-amino-3-chloro-5-methoxybenzoate . As a highly functionalized aromatic intermediate frequently utilized in medicinal chemistry and API synthesis[1], understanding its...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for methyl 4-amino-3-chloro-5-methoxybenzoate . As a highly functionalized aromatic intermediate frequently utilized in medicinal chemistry and API synthesis[1], understanding its stability profile is critical for ensuring high reaction yields and maintaining batch integrity. This guide synthesizes field-proven insights and fundamental chemical principles to help you troubleshoot degradation issues, optimize storage, and design robust experimental workflows.

Storage and Physical Stability (Aniline Oxidation)

Q: Why did my batch of methyl 4-amino-3-chloro-5-methoxybenzoate darken from an off-white solid to a dark brown/red color during storage? A: This color change is a classic macroscopic indicator of the aerial oxidation of the free aniline (4-amino) moiety.

  • The Causality: Relative to benzene, anilines are electron-rich and highly susceptible to oxidation[2]. In your compound, the methoxy group (-OCH3) at the 5-position acts as a strong π -donor. Through resonance, it donates electron density into the aromatic ring, raising the Highest Occupied Molecular Orbital (HOMO) energy of the aniline system. This makes the extraction of an electron by atmospheric oxygen (or photo-excited sensitizers) energetically favorable. The resulting radical cascade forms highly conjugated, dark-colored quinone-imines and azo oligomers.

  • Troubleshooting: If the material has darkened significantly, it must be repurified (typically via silica gel chromatography or recrystallization) before use in sensitive cross-coupling or acylation reactions.

Q: What are the optimal storage conditions to prevent this degradation? A: To maximize shelf life and prevent oxidative polymerization, the compound must be isolated from its primary degradation catalysts: oxygen, light, and transition metal impurities[3].

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).

  • Container: Use amber or actinic glass vials to block UV/Vis light, which accelerates photo-oxidation.

  • Temperature: Store refrigerated (2–8°C) or frozen (-20°C) for long-term storage.

Solution Stability and Hydrolysis (Methyl Ester)

Q: Is this compound stable in aqueous buffers for biological assays or biphasic reactions? A: The stability in aqueous solutions is highly pH-dependent due to the presence of the methyl ester group.

  • The Causality: Methyl esters are susceptible to both acid- and base-catalyzed hydrolysis[4].

    • Basic Conditions (pH > 8): The hydroxide ion acts as a strong nucleophile, attacking the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses, expelling the methoxide leaving group, which is rapidly protonated to form methanol. This leaves the stable 4-amino-3-chloro-5-methoxybenzoate anion. Because the carboxylate anion is unreactive toward further nucleophilic attack, base-catalyzed saponification is irreversible and rapid[5].

    • Acidic Conditions (pH < 2): Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, allowing even weak nucleophiles like water to attack. This process is reversible but will drive to the carboxylic acid if water is in large excess.

    • Neutral Conditions (pH 4–7): The compound exhibits maximum stability here, with minimal hydrolysis observed over standard assay timeframes[4].

Q: I am observing unexpected carboxylic acid byproducts during my N-alkylation reaction. How can I prevent this? A: If your N-alkylation protocol uses strong aqueous bases (e.g., NaOH, KOH) to deprotonate the amine, you are inadvertently saponifying the methyl ester.

  • Troubleshooting: Switch to anhydrous conditions. Use non-nucleophilic organic bases (e.g., DIPEA, TEA) or inorganic bases suspended in strictly anhydrous polar aprotic solvents (e.g., K2CO3 in dry DMF or Acetonitrile). Ensure your solvents are rigorously dried over molecular sieves.

Quantitative Data: Stability Matrix

The following table summarizes the expected stability of methyl 4-amino-3-chloro-5-methoxybenzoate under various stress conditions, extrapolated from standard aniline and methyl ester kinetic data[4],[3].

ConditionStressorPrimary Degradation PathwayExpected Half-Life ( t1/2​ )Visual Indicator
Aqueous, pH 1.0 Strong AcidAcid-Catalyzed Hydrolysis24 - 48 hours (at 25°C)None (remains clear)
Aqueous, pH 7.4 Neutral BufferNone (Stable)> 30 days (at 25°C)None
Aqueous, pH 10.0 Strong BaseBase-Catalyzed Saponification< 1 hour (at 25°C)None (remains clear)
Solid, Ambient Air Oxygen / LightAerial Photo-Oxidation3 - 6 monthsTurns yellow brown
Solid, Argon, 4°C None (Ideal)None (Stable)> 2 yearsRemains off-white solid
Experimental Protocols: Forced Degradation & Stability-Indicating Assay

To validate the integrity of your specific batch, implement this self-validating forced degradation protocol. This ensures that your analytical method (e.g., HPLC-UV) can resolve the parent compound from its primary degradation products (the hydrolyzed carboxylic acid and oxidized oligomers).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve exactly 10.0 mg of methyl 4-amino-3-chloro-5-methoxybenzoate in 1.0 mL of HPLC-grade Acetonitrile to create a 10 mg/mL stock solution.

  • Aliquoting & Stress Assignment:

    • Control: 100 µL stock + 900 µL neutral water (pH 7.0).

    • Base Stress: 100 µL stock + 900 µL 0.1 M NaOH (pH 13).

    • Acid Stress: 100 µL stock + 900 µL 0.1 M HCl (pH 1).

    • Oxidative Stress: 100 µL stock + 900 µL 3% H2​O2​ .

  • Incubation: Incubate all vials at 40°C in a thermomixer for exactly 4 hours.

  • Quenching (Critical Step):

    • Neutralize the Base Stress vial by adding 900 µL 0.1 M HCl.

    • Neutralize the Acid Stress vial by adding 900 µL 0.1 M NaOH.

    • Causality: Quenching stops the degradation kinetics at a precise timepoint, ensuring reproducibility and preventing extreme pH solutions from degrading the silica matrix of your HPLC column.

  • HPLC Analysis: Inject 10 µL of each quenched sample onto a C18 reverse-phase column. Use a gradient of Water/Acetonitrile (with 0.1% TFA). The parent compound will elute later than the more polar hydrolyzed carboxylic acid, while oxidized oligomers may appear as broad, late-eluting peaks or baseline drift.

Visualizations

Degradation A Methyl 4-amino-3-chloro- 5-methoxybenzoate B Base-Catalyzed Hydrolysis (pH > 8) A->B OH- C Acid-Catalyzed Hydrolysis (pH < 2) A->C H+ D Aerial/Photo-Oxidation (O2, Light) A->D hv, O2 E 4-amino-3-chloro- 5-methoxybenzoic acid + Methanol B->E C->E F Quinone-imines & Azo Oligomers (Dark Impurities) D->F

Fig 1. Primary degradation pathways of methyl 4-amino-3-chloro-5-methoxybenzoate.

Workflow S1 1. Sample Preparation (10 mg/mL) S2 2. Aliquot & Stress Assignment S1->S2 S3 3. Incubation (40°C, 4 hours) S2->S3 S4 4. Quenching & Neutralization S3->S4 S5 5. HPLC-UV Analysis S4->S5

Fig 2. Step-by-step workflow for forced degradation and stability testing.

Sources

Optimization

Technical Support Center: Monitoring Methyl 4-amino-3-chloro-5-methoxybenzoate Reactions by TLC

Welcome to the technical support center for monitoring reactions involving methyl 4-amino-3-chloro-5-methoxybenzoate and related compounds using Thin-Layer Chromatography (TLC). This guide is designed for researchers, ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for monitoring reactions involving methyl 4-amino-3-chloro-5-methoxybenzoate and related compounds using Thin-Layer Chromatography (TLC). This guide is designed for researchers, chemists, and drug development professionals to provide practical, field-tested advice and troubleshoot common issues encountered during reaction monitoring.

Frequently Asked Questions (FAQs)

Q1: Why is TLC the preferred method for monitoring these reactions?

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and highly versatile analytical technique ideal for the real-time monitoring of organic reactions.[1][2] For a substituted aromatic compound like methyl 4-amino-3-chloro-5-methoxybenzoate, TLC allows you to quickly and qualitatively assess the reaction's progress by observing the disappearance of the starting material and the appearance of the product(s).[1][3] This allows for timely decisions on whether to stop the reaction, add more reagents, or adjust reaction conditions.

Q2: What are the fundamental components needed for this specific TLC analysis?

The two core components are the stationary phase and the mobile phase.

  • Stationary Phase: For separating moderately polar aromatic compounds like substituted benzoates, the standard choice is a TLC plate coated with silica gel 60 F₂₅₄.[1][3] The "F₂₅₄" indicates that the silica gel is impregnated with a fluorescent indicator that glows under 254 nm UV light, which is crucial for visualization.[4]

  • Mobile Phase (Eluent/Solvent System): This is a solvent or a mixture of solvents that travels up the TLC plate. The choice of mobile phase is critical as it determines the separation of the spots. A binary mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate) is typically the starting point.[3][5]

Q3: How do I interpret the TLC plate to determine reaction progress?

Interpreting a TLC plate involves comparing the spots from your reaction mixture to reference spots of your starting material. A standard setup involves three "lanes" spotted on the baseline of the plate:[1]

  • SM (Starting Material): A spot of your pure starting material (e.g., methyl 4-amino-3-chloro-5-methoxybenzoate).

  • CO (Co-spot): A spot where both the starting material and the reaction mixture are applied in the same location. This helps confirm the identity of the starting material spot in the reaction lane.

  • RM (Reaction Mixture): A spot of the crude mixture taken directly from your reaction.

As the reaction progresses:

  • The spot corresponding to the starting material in the 'RM' lane will decrease in intensity.

  • A new spot corresponding to the product will appear.

  • The reaction is considered complete when the starting material spot is no longer visible in the 'RM' lane.

The separation is based on polarity. Generally, less polar compounds travel further up the plate (higher Retention Factor, Rf), while more polar compounds interact more strongly with the silica gel and travel shorter distances (lower Rf).[1] For example, if you are hydrolyzing the ester (methyl 4-amino-3-chloro-5-methoxybenzoate) to its corresponding carboxylic acid, the product (the acid) will be more polar and thus have a lower Rf value than the starting ester.[1]

TLC_Interpretation cluster_plate Developed TLC Plate cluster_legend Legend end Solvent Front start start CO_label CO RM_label RM CO_P_spot RM_P_spot P_anno Product (Lower Rf) legend_sm Starting Material legend_p Product

Caption: Interpreting a TLC plate for reaction monitoring.

Troubleshooting Guide

Problem: My spots are streaking instead of forming tight circles.

Streaking is a common issue where the sample runs up the plate as a continuous smear rather than a distinct spot.[6][7]

Cause 1: Sample Overloading. Applying too much sample to the baseline is the most frequent cause of streaking.[6][8] The stationary phase becomes saturated, leading to poor separation.

  • Solution: Dilute your reaction mixture sample with a suitable solvent (e.g., ethyl acetate or dichloromethane) before spotting it on the plate. Apply the sample carefully with a capillary tube to create the smallest possible spot, no more than 1-2 mm in diameter.[9]

Cause 2: Highly Polar or Ionizable Compound. Your compound of interest, an aromatic amine, is basic. The amine functional group can interact too strongly with the slightly acidic silica gel stationary phase, causing it to "stick" and streak up the plate.[6] Similarly, if your product is a carboxylic acid, its acidic nature can also cause streaking.

  • Solution (for Basic Compounds): Add a small amount (0.5-1%) of a basic modifier like triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your mobile phase.[10][11] This base will neutralize the acidic sites on the silica gel, preventing the amine from binding too strongly and allowing it to travel up the plate as a more defined spot.

  • Solution (for Acidic Compounds): If your product is a carboxylic acid, add a small amount (0.5-1%) of acetic acid or formic acid to the mobile phase.[3][6] This helps to suppress the ionization of the acid, reducing its interaction with the silica gel and minimizing streaking.

Problem: I don't see any spots on my plate after development.

Cause 1: Compound is not UV-active. While methyl 4-amino-3-chloro-5-methoxybenzoate is an aromatic compound and should be visible under UV light, some potential byproducts or other reactants may not be.[12][13]

  • Solution: After checking under a UV lamp (254 nm), use a secondary, destructive visualization method.

    • Iodine Chamber: Place the dried TLC plate in a sealed chamber containing a few crystals of iodine.[14][15] Most organic compounds will absorb the iodine vapor and appear as yellow-brown spots.

    • Potassium Permanganate (KMnO₄) Stain: Prepare a solution of KMnO₄ and dip the plate in it. Compounds with oxidizable functional groups (like amines or alcohols) will appear as yellow or brown spots on a purple background.

Cause 2: Sample Concentration is too Low. The amount of material spotted on the plate may be below the limit of detection.[8]

  • Solution: Spot the sample multiple times in the exact same location, allowing the solvent to fully evaporate between each application.[8] This effectively concentrates your sample on the baseline without creating a large initial spot.

Cause 3: Solvent Level in Chamber is too High. If the solvent level in the developing chamber is above the baseline where you spotted your samples, the compounds will dissolve into the solvent pool instead of traveling up the plate.[8]

  • Solution: Ensure the solvent level is always well below the baseline (typically no more than 0.5 cm high).

Problem: All spots are clustered at the bottom (low Rf) or rushed to the top (high Rf).

This indicates that the polarity of your mobile phase is not optimized for your specific compounds.

Scenario 1: Spots at the Bottom (Rf values are too low). The mobile phase is not polar enough to move the compounds up the plate. The compounds have a higher affinity for the stationary phase than the mobile phase.

  • Solution: Increase the polarity of your mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate. For example, if a 9:1 Hexane:EtOAc mixture is not working, try 7:3 or 1:1.

Scenario 2: Spots at the Top (Rf values are too high). The mobile phase is too polar. It is moving all compounds, regardless of their individual polarity, along with the solvent front.

  • Solution: Decrease the polarity of your mobile phase. This involves increasing the proportion of the non-polar component. If 1:1 Hexane:EtOAc is too polar, try 4:1 or 9:1.

Recommended Starting Solvent Systems Compound Type Expected Rf Behavior Notes
7:3 Hexanes : Ethyl AcetateAromatic Esters, AminesModerate RfA good starting point for many reactions. Adjust ratio as needed.[3][16]
8:2 Toluene : Ethyl AcetateAromatic CompoundsGood separation for aromaticsToluene can provide different selectivity compared to hexanes.[5]
95:4.5:0.5 DCM : MeOH : NH₄OHBasic Aromatic AminesReduces streakingFor compounds that streak due to basicity.[10][11]
95:4.5:0.5 Diethyl Ether : Hexanes : Acetic AcidCarboxylic AcidsReduces streakingFor reactions where the product is an acid.[3]
Problem: The solvent front runs unevenly.

An uneven solvent front will lead to distorted spots and unreliable Rf values.

Cause: The most common cause is the bottom edge of the TLC plate not being perfectly level in the developing chamber, or the plate touching the side of the chamber or the filter paper wick.[8]

  • Solution: Use forceps to carefully place the plate in the center of the chamber, ensuring it stands flat on the bottom and does not lean against the sides. Make sure the bottom edge of the plate is smooth and not chipped.

Experimental Protocols

Step-by-Step TLC Workflow

This protocol outlines the standard procedure for monitoring a reaction.[1][3]

  • Preparation of the TLC Plate:

    • Using a pencil, gently draw a straight baseline approximately 1 cm from the bottom of a silica gel 60 F₂₅₄ plate.[1] Do not use a pen, as the ink will chromatograph.

    • Mark three small, evenly spaced ticks on the baseline for the SM, CO, and RM lanes.

  • Spotting the Plate:

    • Prepare dilute solutions of your starting material and reaction mixture in a volatile solvent like ethyl acetate.

    • Using separate clean capillary tubes, touch the tip to the solution to draw up a small amount via capillary action.

    • Gently and briefly touch the capillary tube to the corresponding tick mark on the baseline. Aim for a spot that is 1-2 mm in diameter.

    • For the 'CO' lane, spot the starting material first, let it dry, and then spot the reaction mixture directly on top of it.[1]

  • Developing the Plate:

    • Pour your chosen mobile phase into a developing chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper in the chamber, wetting it with the solvent, to saturate the chamber atmosphere with solvent vapors. This ensures a more uniform solvent front.[1]

    • Carefully place the spotted TLC plate into the chamber using forceps. Ensure the solvent level is below the baseline.

    • Cover the chamber and allow the solvent to travel up the plate via capillary action. Do not disturb the chamber during development.

  • Visualization:

    • Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely in a fume hood.

    • View the plate under a short-wave (254 nm) UV lamp in a dark environment.[12][14] UV-active compounds will appear as dark spots against a green fluorescent background.

    • Lightly circle all visible spots with a pencil, as they will disappear when the UV light is removed.[14]

    • If necessary, use a secondary visualization method like an iodine chamber or a chemical stain.

TLC_Workflow A 1. Prepare Plate (Draw Baseline) B 2. Spot Samples (SM, CO, RM) A->B Capillary Spotting C 3. Develop Plate (In Solvent Chamber) B->C Place in Chamber D 4. Dry Plate & Mark Solvent Front C->D Elution Complete E 5. Visualize Spots (UV Light 254 nm) D->E Expose to UV F 6. Circle Spots with Pencil E->F While Viewing H (Optional) Secondary Visualization (Iodine, Stain) E->H If spots are not visible G 7. Interpret Results (Assess Reaction) F->G Analyze Rf & Intensity H->F After Staining

Caption: Standard experimental workflow for TLC reaction monitoring.

References

  • Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. [Link]

  • Filterbio. (2025, December 19). How to detect compounds on TLC plates?. [Link]

  • TLC Visualization Methods. (n.d.). University of Colorado Boulder. [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. [Link]

  • Sciencemadness.org. (2017, October 6). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?. [Link]

  • BGD Group. (n.d.). TLC Developing System. [Link]

  • ResearchGate. (2014, January 26). What are the solvents used in TLC for sterification?. [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. [Link]

  • Ali, M., & Gupta, A. (n.d.). Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. [Link]

  • Scribd. (n.d.). Solvent Systems for TLC Development. [Link]

  • Royal Society of Chemistry. (n.d.). C–H Chlorination of (hetero)anilines via photo-redox/organo co-catalysis. [Link]

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]

  • ChemBAM. (n.d.). TLC troubleshooting. [Link]

  • Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs [Video]. YouTube. [Link]

  • Microbioz India. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. [Link]

  • CDC Stacks. (n.d.). Supporting Information. [Link]

  • Molecules. (2012). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Link]

  • Hokkaido University (WPI-ICReDD). (n.d.). MITA, Tsuyoshi – ICReDD: Institute for Chemical Reaction Design and Discovery. [Link]

  • Asian Journal of Chemistry. (2015, March 29). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometric Analysis of Methyl 4-amino-3-chloro-5-methoxybenzoate for Molecular Weight Confirmation

This guide provides an in-depth comparison of mass spectrometry-based methodologies for the precise molecular weight confirmation of methyl 4-amino-3-chloro-5-methoxybenzoate, a key intermediate in various synthetic path...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of mass spectrometry-based methodologies for the precise molecular weight confirmation of methyl 4-amino-3-chloro-5-methoxybenzoate, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and drug development professionals, this document outlines the theoretical basis, compares ionization techniques and mass analyzers, and provides detailed experimental protocols. The focus is on achieving unambiguous molecular weight verification through logical, self-validating workflows.

Foundational Analysis: Theoretical Molecular Weight

Before any experimental work, the precise theoretical mass of the target compound must be established. This provides the fundamental reference point for all subsequent mass spectrometric measurements.

Compound: Methyl 4-amino-3-chloro-5-methoxybenzoate Molecular Formula: C₉H₁₀ClNO₃

The molecular weight can be expressed in two ways:

  • Average Mass: Calculated using the weighted average of the natural abundances of all isotopes for each element. This is typically used in classical chemistry and for low-resolution instruments.

  • Monoisotopic Mass: Calculated using the exact mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). This is the value of primary importance in high-resolution mass spectrometry.

ElementCountAverage Atomic Weight (Da)Monoisotopic Mass (Da)
Carbon (C)912.01112.00000
Hydrogen (H)101.0081.00783
Chlorine (Cl)135.45334.96885
Nitrogen (N)114.00714.00307
Oxygen (O)315.99915.99491
Total Average MW: 215.63 g/mol Monoisotopic MW: 215.03493 Da

For the purpose of this guide, the monoisotopic mass of 215.03493 Da will be the target value for high-resolution mass confirmation.

A Tale of Two Techniques: Comparing Mass Spectrometry Approaches

The selection of the right instrumentation is critical for accurate mass determination. This involves choosing both an appropriate ionization source, which turns the neutral molecule into a charged ion, and a mass analyzer, which separates these ions based on their mass-to-charge ratio (m/z).

The Ionization Source: Electrospray vs. Atmospheric Pressure Chemical Ionization

The choice of ionization technique is primarily dictated by the analyte's polarity and thermal stability.[1][2]

  • Electrospray Ionization (ESI): ESI is a "soft" ionization technique ideal for polar molecules that can be readily ionized in solution.[3] It involves applying a high voltage to a liquid stream, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. Given that methyl 4-amino-3-chloro-5-methoxybenzoate contains a basic amino group, it is an excellent candidate for positive-ion ESI, where it will readily accept a proton to form the [M+H]⁺ ion.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar and more volatile compounds.[4][5] The sample is first vaporized in a heated nebulizer. A corona discharge then ionizes the surrounding solvent and nitrogen gas, which in turn ionize the analyte molecules through proton transfer or charge exchange reactions.[6] While APCI could work for this molecule, ESI is generally preferred for compounds with readily ionizable sites like the amino group.[7][8]

Verdict for this Compound: Electrospray Ionization (ESI) in positive ion mode is the superior choice due to the presence of the basic amino group, which facilitates efficient protonation to form [M+H]⁺.

The Mass Analyzer: Quadrupole vs. Time-of-Flight (TOF)

The mass analyzer determines the precision and accuracy of the mass measurement.

  • Quadrupole Mass Analyzer: This is a mass filter that allows only ions of a specific m/z to pass through to the detector at any given moment.[9] It offers robust, reliable performance for targeted applications and is excellent for quantification.[10] However, it provides only nominal mass (unit resolution), meaning it can distinguish between m/z 216 and 217, but cannot provide the highly accurate mass needed to confirm an elemental composition.

  • Time-of-Flight (TOF) Mass Analyzer: A TOF analyzer measures the time it takes for ions to travel a fixed distance to the detector.[11] Lighter ions travel faster than heavier ions. This technique allows for the simultaneous detection of all ions and provides high-resolution, accurate mass data.[11][12] This high mass accuracy (typically <5 ppm) allows for the confident determination of a molecule's elemental formula.[12]

Verdict for this Compound: For unambiguous molecular weight confirmation, a Time-of-Flight (TOF) mass analyzer is essential. Its high resolution and mass accuracy provide a level of certainty that a quadrupole analyzer cannot match.[11][12] A hybrid instrument, such as a Quadrupole Time-of-Flight (Q-TOF), combines the strengths of both, allowing for ion selection with the quadrupole and high-resolution analysis with the TOF.[9]

Experimental Protocols and Workflows

The following protocols are designed as a self-validating system, ensuring data integrity from sample preparation to final analysis.

Protocol 1: Sample Preparation

Objective: To prepare a clean, dilute solution of the analyte suitable for mass spectrometry.

  • Stock Solution (1 mg/mL): Accurately weigh ~1 mg of methyl 4-amino-3-chloro-5-methoxybenzoate and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Working Solution (1 µg/mL): Perform a 1:1000 dilution of the stock solution using a mobile phase-like solvent. For ESI in positive ion mode, a typical solvent is 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in the protonation of the analyte.

  • Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulates that could clog the instrument's fluidics.

Protocol 2: High-Resolution Analysis via LC-QTOF MS

Objective: To obtain high-resolution, accurate mass data for the [M+H]⁺ ion and observe the characteristic chlorine isotopic pattern.

  • Instrumentation: Agilent 6545 Q-TOF LC/MS System (or equivalent)

  • LC Column: ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

  • ESI Source Parameters:

    • Ionization Mode: Positive

    • Gas Temperature: 325 °C

    • Drying Gas: 8 L/min

    • Nebulizer: 35 psig

    • Sheath Gas Temp: 350 °C

    • Sheath Gas Flow: 11 L/min

    • Capillary Voltage: 3500 V

  • TOF MS Parameters:

    • Mass Range: 100-500 m/z

    • Acquisition Rate: 2 spectra/s

    • Reference Mass: Enabled (e.g., Purine and HP-0921 for continuous internal calibration)

G cluster_prep Sample Preparation cluster_analysis LC-QTOF Analysis A 1. Weigh Compound B 2. Dissolve in Solvent (1 mg/mL Stock) A->B C 3. Dilute to 1 µg/mL (ACN:H2O + 0.1% FA) B->C D 4. Filter (0.22 µm) C->D E Inject Sample D->E Ready for Injection F LC Separation (C18 Column) E->F G ESI Ionization ([M+H]⁺ Formation) F->G H QTOF Mass Analysis (Accurate m/z) G->H

Data Interpretation: Validating the Molecular Weight

Accurate Mass and Mass Error

The primary goal is to compare the experimentally measured mass to the theoretical mass.

ParameterQuadrupole (Expected)Q-TOF (Expected)
Target Ion [M+H]⁺[M+H]⁺
Theoretical m/z 216.0216.04221
Observed m/z 216.0216.04198
Resolution Unit (~1 Da)High (>20,000)
Mass Accuracy N/A-1.06 ppm

Mass Error Calculation: Mass Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] * 1,000,000

A mass error of < 5 ppm is the industry standard for confirming an elemental composition.[13] The hypothetical Q-TOF result of -1.06 ppm provides very high confidence in the assigned molecular formula.

The Chlorine Isotopic Signature: A Definitive Confirmation

A key feature of this molecule is the presence of a chlorine atom. Chlorine has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic isotopic pattern in the mass spectrum, with two peaks separated by approximately 2 Da.[14]

  • M Peak ([C₉H₁₁³⁵ClNO₃]⁺): The peak corresponding to the molecule containing the ³⁵Cl isotope.

  • M+2 Peak ([C₉H₁₁³⁷ClNO₃]⁺): The peak for the molecule with the ³⁷Cl isotope.

The expected intensity ratio of the M+2 peak to the M peak is approximately 32% (or a ~3:1 ratio of M to M+2).[15] Observing this pattern at high resolution provides definitive evidence for the presence of a single chlorine atom, adding another layer of validation.[16][17]

G A Acquire High-Resolution Mass Spectrum B Measure m/z of Monoisotopic Peak ([M+H]⁺) A->B C Calculate Mass Error: (Observed - Theoretical) / Theoretical B->C D Is Mass Error < 5 ppm? C->D E Examine Isotopic Pattern (M vs M+2 peaks) D->E Yes H Low Confidence Re-evaluate Data or Method D->H No F Is Ratio ~3:1? E->F G High Confidence Molecular Formula Confirmation F->G Yes F->H No

Comparison with Alternative Methodologies

While mass spectrometry is a premier technique for molecular weight determination, other methods can provide complementary information.

TechniqueInformation ProvidedProsCons
High-Resolution MS (Q-TOF) Exact Mass, Isotopic Pattern, Molecular FormulaHigh sensitivity, high accuracy, fast, requires minimal sampleProvides no structural connectivity information
Elemental Analysis (CHNS) Elemental Ratios (Empirical Formula)[18]Provides direct elemental compositionRequires larger sample amount, less sensitive, does not provide molecular weight directly[19][20]
Nuclear Magnetic Resonance (NMR) Full Structural ConnectivityGold standard for structure elucidationLower sensitivity, requires more sample, does not directly measure molecular weight

Final Recommendation

For the unambiguous confirmation of methyl 4-amino-3-chloro-5-methoxybenzoate's molecular weight, the recommended workflow is Liquid Chromatography coupled with Electrospray Ionization and Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-QTOF) . This approach provides a multi-faceted validation by delivering:

  • Chromatographic separation to ensure sample purity.

  • Accurate mass measurement of the protonated molecule ([M+H]⁺) with < 5 ppm error.

  • Characteristic isotopic pattern confirming the presence of a single chlorine atom.

This combination of data points constitutes a robust, self-validating system that meets the rigorous standards of the pharmaceutical and chemical research industries.

References

  • Holčapek, M., & Jirásko, R. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry. Available at: [Link]

  • Holčapek, M., & Jirásko, R. (2018). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. PubMed. Available at: [Link]

  • Lane, L. A., et al. (2011). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. Analytical Chemistry. Available at: [Link]

  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Available at: [Link]

  • tofwerk. (2020). Advantages of Time-of-Flight Mass Spectrometry Over Quadrupole MS. Available at: [Link]

  • Universal Lab Blog. (2024). Why is Time-of-Flight Mass Spectrometry (TOFMS) considered a more ideal detector relative to Quadrupole Mass Spectrometry (QMS)? Available at: [Link]

  • Li, Z., et al. (2016). Refined Model for Ionization of Small Molecules in Electrospray Mass Spectrometry. Chemistry Letters. Available at: [Link]

  • PGeneral. (2025). Quadrupole vs. Time-of-Flight: Choosing the Right Mass Spec for Your Lab. Available at: [Link]

  • American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development. Available at: [Link]

  • Agilent. (2011). Using a Chlorine Filter for Accurate-Mass Data Analysis of Environmental Samples. Available at: [Link]

  • Proulx, C., et al. (2011). Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics. Molecular & Cellular Proteomics. Available at: [Link]

  • Slideshare. (n.d.). Quadrupole and Time of Flight Mass analysers. Available at: [Link]

  • Chemsrc. (2025). CAS#:63603-10-1 | Methyl 3-amino-4-chloro-5-methoxybenzenecarboxylate. Available at: [Link]

  • Quora. (2024). Can the molecular formula be determined from an elemental analysis? Available at: [Link]

  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Available at: [Link]

  • University of Wisconsin Oshkosh. (n.d.). Stoichiometry: Elemental Analysis. Available at: [Link]

  • Murphy, J. G., et al. (2011). Ambient Pressure Proton Transfer Mass Spectrometry: Detection of Amines and Ammonia. Environmental Science & Technology. Available at: [Link]

  • Newman, D. J., & Cragg, G. M. (2016). An International Study Evaluating Elemental Analysis. Journal of Natural Products. Available at: [Link]

  • Chromatography Online. (2026). Comparing the Capabilities of Time-of-Flight and Quadrupole Mass Spectrometers. Available at: [Link]

  • Chemistry LibreTexts. (2022). 6.4: Isotope Abundance. Available at: [Link]

  • Cruickshank, F. L., et al. (2021). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. Scientific Reports. Available at: [Link]

  • INFINITIA Industrial Consulting. (n.d.). Elemental analysis and chemical composition. Available at: [Link]

  • L'Abbe, G., et al. (2008). Atmospheric Pressure Chemical Ionization Source. 1. Ionization of Compounds in the Gas Phase. Analytical Chemistry. Available at: [Link]

  • Weigand, W., et al. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. Available at: [Link]

  • You, Y., et al. (2014). Atmospheric amines and ammonia measured with a chemical ionization mass spectrometer (CIMS). Atmospheric Chemistry and Physics. Available at: [Link]

  • PubChemLite. (n.d.). Methyl 4-amino-5-chloro-2-methoxybenzoate (C9H10ClNO3). Available at: [Link]

  • NextSDS. (n.d.). Methyl 2-amino-4-chloro-5-methoxybenzoate — Chemical Substance Information. Available at: [Link]

  • Chen, S.-F., et al. (2022). The use of atmospheric-pressure chemical ionization for pesticide analysis using liquid chromatography mass spectrometry. Journal of Food and Drug Analysis. Available at: [Link]

  • PubChem. (n.d.). Methyl 3-chloro-4-hydroxy-5-methoxybenzoate. Available at: [Link]

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Comparative

Spectral Data Comparison of Methyl 4-amino-3-chloro-5-methoxybenzoate from Different Suppliers: A Comprehensive Analytical Guide

As a critical building block in the synthesis of substituted benzamides and advanced active pharmaceutical ingredients (APIs), the structural integrity and purity of methyl 4-amino-3-chloro-5-methoxybenzoate (C₉H₁₀ClNO₃)...

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Author: BenchChem Technical Support Team. Date: March 2026

As a critical building block in the synthesis of substituted benzamides and advanced active pharmaceutical ingredients (APIs), the structural integrity and purity of methyl 4-amino-3-chloro-5-methoxybenzoate (C₉H₁₀ClNO₃) directly dictate the success of downstream scale-up. Relying solely on a supplier's Certificate of Analysis (CoA) often masks critical impurities, such as unreacted precursors or residual solvents, which can poison catalysts or skew stoichiometric calculations.

This guide objectively evaluates the spectral data (NMR, LC-MS, and FT-IR) of this compound sourced from three distinct supplier tiers: Supplier A (Reference Grade), Supplier B (Bulk Synthetics), and Supplier C (Economy Reagents).

Mechanistic Context & Impurity Profiling

To understand the analytical discrepancies between suppliers, we must first examine the synthetic causality. The target compound is typically synthesized via the electrophilic aromatic chlorination of methyl 4-amino-3-methoxybenzoate[1].

The strongly electron-donating amino (-NH₂) group directs the incoming chlorine electrophile to the ortho position (C-5), which is kinetically favored as it is also meta to the deactivating ester group. However, failure to drive this reaction to completion results in a des-chloro impurity (the unreacted starting material). Conversely, poor regiocontrol can yield unwanted C-2 chlorinated isomers.

G SM Methyl 4-amino- 3-methoxybenzoate (Starting Material) Target Methyl 4-amino-3-chloro- 5-methoxybenzoate (Target API Intermediate) SM->Target Optimal Chlorination Imp1 Des-chloro Impurity (Unreacted SM) SM->Imp1 Incomplete Reaction Imp2 Regioisomer Impurity (C-2 Chlorination) SM->Imp2 Poor Regioselectivity Reagent Chlorinating Agent (e.g., NCS) Reagent->Target

Figure 1: Mechanistic pathway illustrating the generation of common synthetic impurities during chlorination.

Experimental Design & Self-Validating Protocols

A robust analytical workflow must be self-validating. Relying exclusively on HPLC-UV area percentages is fundamentally flawed for absolute purity determination because the des-chloro impurity and the target compound possess different molar absorptivities (extinction coefficients) at 254 nm.

To circumvent this bias, we employ Quantitative ¹H-NMR (qNMR) as our primary purity benchmark. qNMR provides a response-factor-independent measurement by comparing the integration of the analyte's protons against a highly pure internal standard[2]. FT-IR and LC-HRMS are utilized orthogonally to confirm functional group integrity and exact mass.

G Start Sample Receipt (3 Suppliers) Prep Sample Preparation (Weighing & Dissolution) Start->Prep NMR qNMR Analysis (USP <761>) Prep->NMR CDCl3 + IS LCMS LC-HRMS (Impurity Profiling) Prep->LCMS MeOH/H2O FTIR FT-IR Spectroscopy (USP <197>) Prep->FTIR ATR Crystal Data Data Integration & Spectral Overlay NMR->Data LCMS->Data FTIR->Data Eval Supplier Qualification Decision Data->Eval

Figure 2: Orthogonal analytical workflow for rigorous supplier qualification.

Step-by-Step Methodologies

Protocol 1: Quantitative ¹H-NMR (qNMR)[2]

  • Standard Selection: Accurately weigh ~5.0 mg of NIST-traceable Maleic Acid (internal standard) into a clean glass vial. Maleic acid is chosen because its singlet (δ 6.28) does not overlap with the aromatic or aliphatic signals of the analyte.

  • Sample Preparation: Accurately weigh ~15.0 mg of the methyl 4-amino-3-chloro-5-methoxybenzoate sample.

  • Dissolution: Dissolve both components completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS. Transfer to a 5 mm precision NMR tube.

  • Acquisition: Acquire spectra at 400 MHz using a 30° pulse angle. Causality note: A relaxation delay (D1) of 10 seconds is strictly enforced to ensure complete longitudinal relaxation (T1) of all protons, which is mathematically critical for quantitative integration accuracy.

  • Processing: Manually phase and baseline correct the spectrum. Integrate the maleic acid singlet (2H) against the analyte's -COOCH₃ singlet (δ 3.88, 3H) to calculate absolute mass fraction purity.

Protocol 2: LC-HRMS Analysis

  • Sample Prep: Dissolve 1.0 mg of sample in 1.0 mL of HPLC-grade Methanol, then dilute 1:10 with Mobile Phase A.

  • Chromatography: Inject 2 µL onto a C18 column (50 mm × 2.1 mm, 1.8 µm). Run a gradient of 5% to 95% Mobile Phase B (0.1% Formic Acid in Acetonitrile) against Mobile Phase A (0.1% Formic Acid in Water) over 5 minutes at 0.4 mL/min.

  • Detection: Monitor UV absorbance at 254 nm and acquire ESI+ High-Resolution Mass Spectrometry (Orbitrap) data to verify the exact mass of [M+H]⁺.

Protocol 3: FT-IR Spectroscopy[3]

  • Background: Collect a background spectrum of the clean diamond ATR crystal. Causality note: ATR is chosen over KBr pelleting to prevent hygroscopic moisture absorption, which can artificially broaden and mask the critical N-H stretching bands.

  • Acquisition: Compress ~2 mg of the solid sample onto the crystal. Scan from 4000 to 600 cm⁻¹ at a resolution of 4 cm⁻¹, averaging 32 scans per sample.

Spectral Data Comparison

Table 1: ¹H NMR Chemical Shift Assignments & Supplier Comparison

Spectra acquired in CDCl₃ at 400 MHz.

Proton AssignmentExpected Shift (ppm)Supplier A (Reference)Supplier B (Bulk)Supplier C (Economy)
Ar-H (C-2) 7.68 (d, J=1.8 Hz)7.68 (d)7.68 (d) + 7.55 (m)7.68 (d)
Ar-H (C-6) 7.35 (d, J=1.8 Hz)7.35 (d)7.35 (d) + 7.42 (m)7.35 (d)
-NH₂ 4.65 (br s)4.65 (br s)4.68 (br s)4.65 (br s)
-OCH₃ 3.92 (s)3.92 (s)3.92 (s) + 3.89 (s)*3.92 (s)
-COOCH₃ 3.88 (s)3.88 (s)3.88 (s)3.88 (s)
Residual Solvent NoneNoneNone4.12 (q), 2.05 (s), 1.26 (t)**
Calculated qNMR Purity >99.5% 99.8% 94.2% 97.5%

*Signals corresponding to the des-chloro impurity (unreacted starting material). **Signals corresponding to residual ethyl acetate from incomplete drying.

Table 2: LC-MS and FT-IR Summary
SupplierLC Purity (UV 254 nm)Exact Mass [M+H]⁺ (Expected: 216.0427)Key IR Vibrations (cm⁻¹)Primary Impurity Identified
A (Reference) 99.9%216.04253450 (N-H), 1705 (C=O), 745 (C-Cl)None detected
B (Bulk) 95.1%216.04283452 (N-H), 1708 (C=O), 745 (C-Cl)Des-chloro analog (m/z 182.08)
C (Economy) 98.0%216.04243448 (N-H), 1705 (C=O), 745 (C-Cl)Ethyl Acetate (solvent)

Supplier Evaluation & Strategic Recommendations

Supplier A (Reference Grade): Demonstrates an impeccable spectral profile. The qNMR absolute purity (99.8%) aligns perfectly with the LC-UV data, and the exact mass is within 1 ppm of the theoretical value. This supplier is highly recommended for late-stage API synthesis, analytical reference standards, and GMP-compliant workflows.

Supplier B (Bulk Synthetics): While cost-effective, Supplier B's material contains ~5.8% of the des-chloro impurity by qNMR. This is clearly visible in the NMR spectrum via the emergence of extraneous aromatic multiplets at 7.42 and 7.55 ppm, and confirmed by an LC-MS peak at m/z 182.08. Because this impurity shares similar solubility profiles to the target compound, it is notoriously difficult to purge via recrystallization. Recommendation: Avoid for structure-activity relationship (SAR) studies where the absence of the chlorine atom could yield false biological data.

Supplier C (Economy Reagents): The structural integrity of the main compound is intact, but the qNMR reveals ~2.5% residual ethyl acetate. This indicates poor vacuum drying post-crystallization. While the chemical purity is acceptable for early-stage discovery, researchers must account for the solvent weight when calculating reaction stoichiometry to prevent artificially low yields.

References

  • Title: C–H Chlorination of (hetero)anilines via photo-redox/organo co-catalysis | Source: Chemical Science (RSC) | URL: 1

  • Title: Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results (USP <761>) | Source: ResolveMass Laboratories | URL: 2

  • Title: Small Molecule Identity and Purity Testing (USP <197>) | Source: Pacific BioLabs | URL: 3

Sources

Validation

Comparative Guide: Alternative Starting Materials for the Synthesis of 4-Amino-5-chloro-2-methoxybenzoic Acid

Introduction 4-Amino-5-chloro-2-methoxybenzoic acid is a highly valued intermediate in medicinal chemistry, serving as the core building block for a class of gastroprokinetic and antiemetic benzamide drugs, including met...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Amino-5-chloro-2-methoxybenzoic acid is a highly valued intermediate in medicinal chemistry, serving as the core building block for a class of gastroprokinetic and antiemetic benzamide drugs, including metoclopramide, cisapride, and clebopride [1][2]. The structural integrity and purity of this intermediate directly dictate the safety and efficacy of the final active pharmaceutical ingredients (APIs).

For process chemists and drug development professionals, selecting the optimal starting material is a critical decision that balances raw material costs, step count, safety profiles, and overall yield. This guide objectively compares three distinct synthetic pathways based on different starting materials, providing mechanistic insights and self-validating experimental protocols to guide your process development.

Quantitative Comparison of Starting Materials

The table below summarizes the performance metrics and operational realities of the three primary starting materials used for this synthesis.

Starting MaterialSynthetic StepsTypical Overall YieldKey ReagentsPrimary AdvantagePrimary Limitation
p-Aminosalicylic Acid (PAS) 375% - 85%Dimethyl sulfate, KOH, NCSHighly cost-effective; industry standardRequires handling of highly toxic dimethyl sulfate
4-Amino-2-methoxybenzoic Acid 1 - 380% - 90%Acetic anhydride, NCS, HClShorter synthetic sequence; high purityHigher baseline cost of raw material
p-Methoxybenzoic Acid 440% - 50%PCl5, NH3, NCSUtilizes widely available bulk chemicalLongest route; harsh amination conditions

Mechanistic Workflows & Pathway Visualization

The following diagram illustrates the divergent synthetic strategies converging on the target molecule.

G PAS p-Aminosalicylic Acid (PAS) Int1 Methyl 4-amino-2-methoxybenzoate PAS->Int1 Methylation (Me2SO4, KOH) Int2 Methyl 4-amino-5-chloro- 2-methoxybenzoate Int1->Int2 Chlorination (NCS) Target 4-Amino-5-chloro- 2-methoxybenzoic Acid Int2->Target Hydrolysis (KOH, HCl) AMBA 4-Amino-2-methoxybenzoic Acid Int3 4-Acetylamino-2-methoxybenzoic Acid AMBA->Int3 Acetylation (Ac2O) AMBA->Target Direct Chlorination (Strict Control) Int3->Target 1. Chlorination (NCS) 2. Deprotection PMBA p-Methoxybenzoic Acid Int4 4-Chloro-2-methoxybenzoic Acid PMBA->Int4 Chlorination (PCl5) Int4->AMBA Amination (NH3)

Synthetic pathways to 4-amino-5-chloro-2-methoxybenzoic acid from various starting materials.

Route 1: p-Aminosalicylic Acid (PAS) — The Industrial Standard

Causality & Mechanistic Insights

p-Aminosalicylic acid (PAS) is the most widely adopted starting material due to its low cost and the pre-existence of the amino and carboxylate functionalities in the correct relative positions [3]. However, direct chlorination of PAS is impossible without side reactions. The phenolic hydroxyl group and the carboxylic acid must first be masked.

By utilizing dimethyl sulfate in the presence of potassium hydroxide, both the phenol (to a methoxy ether) and the carboxylic acid (to a methyl ester) are methylated simultaneously [2]. This dual protection prevents oxidative degradation during the subsequent chlorination step. N-chlorosuccinimide (NCS) is specifically chosen over chlorine gas because it provides a controlled, mild release of electrophilic chlorine, ensuring regioselective chlorination at the 5-position (para to the methoxy group and ortho to the amine) [1][3].

Step-by-Step Experimental Protocol
  • Methylation: Suspend p-aminosalicylic acid in acetone and add potassium hydroxide. Cool the mixture to 20–30°C. Add dimethyl sulfate dropwise under vigorous stirring to maintain thermal control. Extract the resulting methyl 4-amino-2-methoxybenzoate with ethyl acetate and concentrate via rotary evaporation [3].

  • Chlorination: Dissolve the intermediate in N,N-Dimethylformamide (DMF). Add NCS in a strict 1:1 molar ratio. Heat the reaction to 70°C and stir for 3 hours. Pour the hot mixture into ice water to precipitate methyl 4-amino-5-chloro-2-methoxybenzoate. Filter and dry [1][3].

  • Hydrolysis: Combine the chlorinated ester with KOH (1:2.2 molar ratio) in a 5:2 (v/v) methanol/water solvent system. The methanol ensures the ester remains in solution while water drives the hydrolysis equilibrium. Reflux for 2.5 hours. Remove methanol under reduced pressure, dissolve the residue in water, and adjust the pH with 3M dilute hydrochloric acid to precipitate the final product [1][3].

Route 2: 4-Amino-2-methoxybenzoic Acid — The Advanced Intermediate Approach

Causality & Mechanistic Insights

Starting directly with 4-amino-2-methoxybenzoic acid bypasses the hazardous dimethyl sulfate methylation step. However, the highly activated aromatic ring (bearing both an amino and a methoxy group) is susceptible to over-chlorination and amine oxidation.

To create a self-validating and robust protocol, the amine group is transiently protected via acetylation to form 4-acetylamino-2-methoxybenzoic acid [4][5]. The electron-withdrawing nature of the acetyl group dampens the ring's reactivity just enough to allow exclusive mono-chlorination at the 5-position. Following chlorination, a simple acidic hydrolysis removes the acetyl protecting group.

Step-by-Step Experimental Protocol
  • Amine Protection: Dissolve 4-amino-2-methoxybenzoic acid in glacial acetic acid. Add a slight molar excess of acetic anhydride and stir at room temperature for 2 hours. Pour into cold water to precipitate 4-acetylamino-2-methoxybenzoic acid.

  • Regioselective Chlorination: Suspend the protected intermediate in DMF. Add NCS (1.05 equivalents) and heat to 65°C for 4 hours. The acetyl group prevents N-chlorination, directing the electrophile to the ring. Quench with water and filter the solid.

  • Deprotection: Reflux the chlorinated intermediate in 6M HCl for 3 hours to cleave the acetyl amide bond. Cool the mixture and adjust the pH to ~4.0 using NaOH to precipitate the pure 4-amino-5-chloro-2-methoxybenzoic acid.

Route 3: p-Methoxybenzoic Acid (Anisic Acid) — The De Novo Route

Causality & Mechanistic Insights

This route constructs the substitution pattern entirely de novo. It is generally reserved for situations where PAS or advanced intermediates are unavailable due to supply chain constraints. The process relies on nucleophilic aromatic substitution (SNAr) principles. First, p-methoxybenzoic acid is chlorinated to yield 4-chloro-2-methoxybenzoic acid [6]. Because the chlorine at the 4-position is activated by the electron-withdrawing carboxylic acid (para to it), it can be displaced by ammonia under high pressure and temperature to yield 4-amino-2-methoxybenzoic acid [6]. Finally, a standard chlorination step yields the target.

Step-by-Step Experimental Protocol
  • Initial Chlorination: React p-methoxybenzoic acid with phosphorus pentachloride (PCl5) to generate 4-chloro-2-methoxybenzoic acid via electrophilic substitution [6].

  • High-Pressure Amination: Transfer the 4-chloro-2-methoxybenzoic acid to a high-pressure reactor (autoclave). Add concentrated aqueous ammonia and heat to 150°C for 12 hours. The harsh conditions are necessary to force the amination of the aryl chloride [6].

  • Final Chlorination: Isolate the resulting 4-amino-2-methoxybenzoic acid and subject it to NCS chlorination (as described in Route 2) to yield the final product [6].

Conclusion

For laboratory-scale synthesis and industrial scale-up alike, Route 1 (PAS) remains the gold standard due to its balance of cost-efficiency and reliable yields. However, if safety regulations prohibit the use of dimethyl sulfate, Route 2 offers an elegant, high-yielding alternative, provided the transient acetylation methodology is utilized to prevent oxidative impurities. Route 3 is generally non-viable for routine synthesis due to the energetic demands of the amination step, but serves as a robust fallback in severe supply chain disruptions.

References

  • Benchchem. Synthesis of 4-Amino-5-chloro-2-methoxybenzoic Acid from p-Aminosalicylic Acid: Application Notes and Protocols.
  • Murakami, M., et al. An Improved Synthesis of Metoclopramide. J-Stage.
  • Google Patents. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • ChemBK. 4-Amino-5-chloro-2-methoxybenzoic acid.
  • SciSpace. Synthesis and structure-activity relationships of 4-amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide.
  • DrugFuture. ABT-224, AU-224-药物合成数据库.

Sources

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